7-Ethoxyindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKEBQFRTULGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600583 | |
| Record name | 7-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927181-96-2 | |
| Record name | 7-Ethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Ethoxyindole and Its Analogs
Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Ethoxyindole
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is one of the oldest and most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgd-nb.info
The general mechanism commences with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. The hydrazone then tautomerizes to its enamine form. wikipedia.org Subsequent protonation is followed by a rsc.orgrsc.org-sigmatropic rearrangement, which leads to the formation of a di-imine intermediate. This intermediate then undergoes cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
For the synthesis of this compound, the required starting material would be (2-ethoxyphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, under acidic conditions would be expected to yield the corresponding this compound derivative. While specific literature detailing the Fischer indole synthesis of this compound is not abundant, the synthesis of analogs such as 7-ethyltryptophol from 2-ethylphenylhydrazine demonstrates the viability of this approach for 7-substituted indoles. chemicalbook.inwikipedia.org
Hypothetical Fischer Indole Synthesis of this compound:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | (2-Ethoxyphenyl)hydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | This compound |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles through the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). wikipedia.org The reaction is typically carried out at high temperatures and can be catalyzed by acids such as hydrobromic acid. wikipedia.org Despite its long history, the often harsh reaction conditions and potential for low yields have made it less utilized than other methods. wikipedia.orgresearchgate.net However, modern variations using microwave irradiation or lithium bromide as a catalyst have been developed to improve the reaction's efficiency. wikipedia.orgwikipedia.org
The mechanism involves the initial reaction of the α-bromo-ketone with two molecules of the aniline to form an intermediate. wikipedia.org Subsequent electrophilic cyclization with the elimination of an aniline molecule leads to the formation of the indole ring, which then tautomerizes to the final product. wikipedia.orgwikipedia.org
To apply this method for a this compound analog, one would start with 2-ethoxyaniline. For instance, the reaction of 2-ethoxyaniline with α-bromoacetophenone would be expected to yield 2-phenyl-7-ethoxyindole.
Hypothetical Bischler-Möhlau Synthesis of a this compound Analog:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Ethoxyaniline, α-Bromoacetophenone | Heat, excess aniline | 2-Phenyl-7-ethoxyindole |
Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber indole synthesis is a highly versatile and popular method for the preparation of indoles, particularly those unsubstituted at the 2 and 3 positions. uninsubria.it The synthesis starts from an o-nitrotoluene derivative. The first step involves the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form a β-(dialkylamino)-2-nitrostyrene. uninsubria.itresearchgate.net The second step is a reductive cyclization of this intermediate to the indole. uninsubria.itresearchgate.net
A variety of reducing agents can be employed for the cyclization step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or sodium dithionite. researchgate.netgoogle.com This method is advantageous as many substituted o-nitrotoluenes are commercially available or readily synthesized. researchgate.net
The synthesis of 5,6-dibenzyloxyindole via this method has been reported, starting from 4,5-dibenzyloxy-2-nitrotoluene. google.com By analogy, the synthesis of this compound would require the corresponding 2-ethoxy-6-nitrotoluene as the starting material.
Proposed Batcho-Leimgruber Synthesis of this compound:
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Ethoxy-6-nitrotoluene | DMFDMA, Pyrrolidine, Heat | (E)-β-(Dimethylamino)-2-ethoxy-6-nitrostyrene |
| 2 | (E)-β-(Dimethylamino)-2-ethoxy-6-nitrostyrene | Raney Ni, H₂NNH₂·H₂O | This compound |
Gassman Indole Synthesis
The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. researchgate.netnih.gov The reaction proceeds through several steps, starting with the N-chlorination of the aniline using tert-butyl hypochlorite. researchgate.net This is followed by the addition of a β-keto thioether to form a sulfonium (B1226848) salt. researchgate.net The addition of a base, such as triethylamine, generates a sulfonium ylide, which then undergoes a rsc.orgtandfonline.com-sigmatropic rearrangement. researchgate.net Subsequent cyclization and loss of the thioalkyl group (often aided by Raney nickel) yields the indole. researchgate.net
Gassman Synthesis of 7-Benzyloxyindole:
| Starting Material | Reagents/Conditions | Product | Overall Yield | Reference |
| 2-Benzyloxyaniline | 1. t-BuOCl; 2. Methylthioacetone; 3. Et₃N; 4. Raney Ni | 7-Benzyloxyindole | 23% | researchgate.net |
| 1-Benzyloxy-2-nitrobenzene | Multi-step Gassman synthesis | 7-Benzyloxyindole | 19% | tandfonline.com |
Madelung-Houlihan Cyclization
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxide, to produce an indole. wikipedia.org The original Madelung conditions are quite harsh, often requiring temperatures between 200-400 °C. wikipedia.org
The Madelung-Houlihan variation utilizes organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (B95107) (THF), which allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org This modification has significantly expanded the scope and utility of the Madelung synthesis.
For the synthesis of this compound, the required precursor would be N-formyl-2-methyl-3-ethoxyaniline. Treatment of this amide with a strong base, particularly under the milder Houlihan conditions, would be expected to induce cyclization to form this compound.
Hypothetical Madelung-Houlihan Synthesis of this compound:
| Step | Reactant | Reagents/Conditions | Product |
| 1 | N-Formyl-2-methyl-3-ethoxyaniline | LDA or BuLi, THF, -20 to 25 °C | This compound |
Reductive Cyclization Methods
Reductive cyclization of o-nitrobenzyl carbonyl compounds, also known as the Baeyer-Jackson indole synthesis, is another classical approach to indole formation. researchgate.netresearchgate.net This method involves the reduction of the nitro group of an o-nitrobenzyl ketone or aldehyde, which is then followed by intramolecular cyclization to form the indole ring.
A variety of reducing agents can be used, including zinc in acetic acid or catalytic hydrogenation. researchgate.net For instance, the reductive cyclization of an o-nitrobenzyl ketone can lead to the formation of an N-hydroxyindole, which can be further reduced to the corresponding indole. acs.org The synthesis of N-hydroxyindoles via lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes has been demonstrated. acs.org Furthermore, a silica (B1680970) gel-assisted reductive cyclization of alkoxy-2,β-dinitrostyrenes to provide alkoxyindoles has been reported. google.com
To synthesize this compound using this approach, a suitable starting material would be 1-(2-ethoxy-6-nitrophenyl)ethan-1-one. Reductive cyclization of this ketone would be expected to yield 2-methyl-7-ethoxyindole.
Proposed Reductive Cyclization for a this compound Analog:
Modern Synthetic Strategies for this compound
Contemporary approaches to synthesizing this compound and its analogs leverage advances in catalysis and reaction engineering. These methods offer greater control over regioselectivity and are often more amenable to the creation of diverse molecular libraries. Key strategies include transition metal-catalyzed reactions, which facilitate the formation of the indole core through C-C and C-N bond formation, and innovative cyclization techniques.
Transition metal catalysis has revolutionized indole synthesis, providing powerful tools for constructing the heterocyclic ring system under mild conditions. Palladium, copper, and zinc have emerged as particularly effective metals for mediating these transformations.
Palladium catalysis is a versatile tool for the synthesis of functionalized indoles. One prominent strategy involves the intramolecular cyclization of appropriately substituted anilines. For instance, a one-pot synthesis can be achieved through a regioselective TiCl4-catalyzed intermolecular hydroamination followed by a palladium-catalyzed intramolecular aza-Heck reaction to yield 3-aryl-2-alkyl-indoles. d-nb.info Another powerful approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an ortho-iodoaniline.
More recently, palladium-catalyzed C-H activation and functionalization have provided a direct route to modify the indole or indoline (B122111) nucleus. Research has demonstrated the regioselective palladium-catalyzed C7-acetoxylation of indolines using an N-amide directing group. nih.gov This method highlights the potential for late-stage functionalization at the C7 position. While this specific reaction yields an acetoxy group, it establishes a precedent for C7-functionalization that could be adapted for ethoxylation. The reaction is sensitive to substituents on the indoline core but is effective with various N-acyl groups. nih.gov
A study on the C7-acetoxylation of N-acetylindoline explored the impact of various reaction components, demonstrating the necessity of both the palladium catalyst and a stoichiometric oxidant.
Table 1: Optimization of Palladium-Catalyzed C7-Acetoxylation of N-Acetylindoline
| Entry | Catalyst | Oxidant | Additive | Solvent | Yield of 8a |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PhI(OAc)₂ | Ac₂O | AcOH | 66% |
| 2 | None | PhI(OAc)₂ | Ac₂O | AcOH | 0% |
| 3 | Pd(OAc)₂ | None | Ac₂O | AcOH | 0% |
Data sourced from a study on directed palladium-catalyzed acetoxylation of indolines. nih.gov
Furthermore, palladium catalysis has been successfully applied to the direct C-7 acylation of indolines, which can then be oxidized to the corresponding acylated indoles. nih.gov These directed C-H functionalization strategies represent a highly efficient pathway for accessing 7-substituted indoles.
Copper catalysis offers an economical and effective alternative for indole synthesis. Tandem copper-catalyzed reactions, such as an Ullmann-type coupling followed by a cross-dehydrogenative coupling, allow for the modular assembly of highly functionalized indoles. gaylordchemical.com In this approach, an aryl halide reacts with a 3-aminocinnamic ester to construct the indole ring. gaylordchemical.com For the synthesis of this compound, a starting material like 2-iodo-3-ethoxyaniline could be employed.
Optimization of these copper-catalyzed reactions has shown that the choice of catalyst source, ligand, and base is critical for achieving high yields. Copper(I) iodide (CuI) is often the preferred catalyst, with specific phosphine (B1218219) ligands and inorganic bases enhancing reaction efficiency. gaylordchemical.com These reactions frequently perform best in dimethyl sulfoxide (B87167) (DMSO). gaylordchemical.com
Table 2: Key Components in Copper-Catalyzed Indole Synthesis
| Component | Optimized Choice | Notes |
|---|---|---|
| Copper Source | CuI | Screened against other Cu(I) and Cu(II) salts. gaylordchemical.com |
| Ligand | JohnPhos | Selected after screening six different ligands. gaylordchemical.com |
| Base | K₂CO₃ | Chosen after screening seven different bases. gaylordchemical.com |
This modular assembly using inexpensive copper catalysis is a valuable addition to the synthesis of important indole structural motifs. gaylordchemical.com
Zinc-mediated reactions provide another avenue for indole synthesis. While classical methods like the Baeyer indole synthesis used zinc dust for reductive cyclization, modern methods employ zinc salts as catalysts for more complex transformations. core.ac.uk For example, zinc chloride (ZnCl₂) has been used to catalyze the reaction between an unprotected pentyn-1-ol and N-phenylhydrazine to directly yield a tryptophol (B1683683) derivative in excellent yield. d-nb.info This demonstrates the utility of zinc in mediating the hydroamination and subsequent cyclization required for indole formation. d-nb.inforesearchgate.net
The Reformatsky reaction, which is traditionally a zinc-mediated process, has also been adapted for preparing key intermediates like β-aminoesters, which are precursors for various heterocyclic compounds. beilstein-journals.org The moderate reactivity of zinc offers advantages, as it allows for the presence of various functional groups and can prevent side reactions sometimes observed with more reactive organometallics.
Annulation, or ring-forming, reactions are fundamental to constructing the indole core. These reactions typically involve the formation of one or more rings in a single synthetic operation. While classical named reactions like the Robinson annulation are well-known for forming six-membered rings, other strategies are employed for the five-membered pyrrole (B145914) ring of indole. byjus.comorganic-chemistry.org
Modern annulation strategies include [3+2]-cycloadditions. chim.it These reactions are particularly useful for synthesizing five-membered nitrogen heterocycles. For instance, the reaction between a nitroalkene and an enamine can proceed via a Michael Initiated Ring Closure (MIRC) cascade to form substituted pyrroles, the core structure within indole. chim.it Some Lewis acid-catalyzed annulations with nitroalkenes are self-oxidative, where the nitro group itself acts as the internal oxidant, eliminating the need for an external oxidizing agent to form the final aromatic heterocycle. chim.it
Anionic cyclization reactions have also been employed in the synthesis of complex molecules containing heterocyclic rings. harvard.edu These reactions involve the intramolecular attack of a carbanion onto an electrophilic center to close a ring. The specific precursors for this compound would need to be designed to undergo a targeted intramolecular cyclization to form the desired indole structure.
The direct functionalization of a pre-formed indole or indoline ring at the C7 position is a highly atom-economical approach to synthesizing compounds like this compound. Transition metal-catalyzed C-H activation is the most promising strategy for this transformation.
As previously mentioned, palladium-catalyzed C7-acetoxylation of N-acyl indolines has been achieved with high regioselectivity. nih.gov This reaction proceeds via a directed C-H activation mechanism, where the N-acyl group coordinates to the palladium catalyst and directs the oxidation to the adjacent C7 position. This precedent suggests that a direct C7-ethoxylation could be feasible by adapting the reaction conditions, potentially by using an ethoxy source in place of acetic anhydride (B1165640) and acetic acid. The indoline product could then be oxidized to the corresponding this compound. The success of this strategy is highly dependent on the directing group and the electronic properties of the indoline substrate. nih.gov
Copper-Catalyzed Indole Synthesis
Stereoselective and Diastereodivergent Synthesis of Indole Derivatives
The generation of specific stereoisomers is critical in medicinal chemistry, as the biological activity of a molecule is intrinsically linked to its 3D structure. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. Key strategies in the stereoselective synthesis of indole derivatives include asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer, and the use of chiral auxiliaries, which are temporarily attached to the substrate to guide a reaction's stereochemical outcome. numberanalytics.com
Diastereodivergent synthesis is a more advanced strategy that allows for the selective formation of any given diastereomer of a product with multiple stereocenters from the same set of starting materials, simply by modifying the reaction conditions or the catalyst. acs.orgnih.gov This approach offers remarkable efficiency in accessing all possible stereoisomers of a complex molecule. A notable example is the catalytic asymmetric diastereodivergent synthesis of 2-alkenylindoles that possess both central and axial chirality. acs.orgresearchgate.net In these reactions, a chiral phosphoric acid (CPA) catalyst is often employed to react C3-unsubstituted 2-alkenylindoles with electrophiles like o-hydroxybenzyl alcohols. acs.orgacs.org By slightly adjusting the catalyst structure or reaction parameters, it is possible to control the formation of different diastereomers with high yields and stereoselectivities. acs.orgresearchgate.net Theoretical calculations are often performed to understand the transition states that lead to the observed stereoselectivity and diastereodivergence. researchgate.netacs.org
Another powerful technique is the catalytic asymmetric dearomatization of indoles. For instance, 2,3-disubstituted indoles can react with electrophiles such as naphthoquinone monoimines in the presence of a chiral phosphoric acid catalyst. rsc.org Depending on the workup conditions, this method can be switched to divergently produce either chiral indolenines or complex fused indolines, both with excellent enantioselectivity. rsc.org
Synthesis of this compound Derivatives
While general indole synthesis is well-documented, methods focusing specifically on the this compound core are more specialized. Research in this area is often driven by the need to create specific analogs for structure-activity relationship (SAR) studies in drug discovery.
Functionalization at Various Positions of the this compound Scaffold
The functionalization of the this compound scaffold involves introducing or modifying chemical groups at various positions on the bicyclic ring system. The most reactive site for electrophilic substitution on a typical indole ring is the C3 position. wikipedia.org However, the synthesis of a specifically substituted derivative like this compound often requires a multi-step approach where the substituents are built onto the ring system sequentially.
A detailed synthesis for 7-ethoxy-2-phenylindole has been reported, which provides a clear example of functionalization at the C7 and C2 positions. nii.ac.jp The process begins with a precursor, 1-acetyl-2,3-dihydroindole, and proceeds through several key transformations to build the final structure. The ethoxy group is introduced at the C7 position via ethylation of a hydroxy intermediate, while the phenyl group is installed at the C2 position using a Stille coupling reaction. nii.ac.jp
The key steps in this synthesis are outlined below:
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 1-Acetyl-2,3-dihydroindole | Thallium tris(trifluoroacetate) | (1-Acetyl-2,3-dihydroindol-7-yl)thallium bis(trifluoroacetate) | - |
| 2 | (1-Acetyl-2,3-dihydroindol-7-yl)thallium bis(trifluoroacetate) | Pb(OAc)₄, PPh₃, H₂O | 1-Acetyl-2,3-dihydro-7-hydroxyindole | 42% |
| 3 | 1-Acetyl-2,3-dihydro-7-hydroxyindole | EtI, K₂CO₃ | 1-Acetyl-2,3-dihydro-7-ethoxyindole | 96% |
| 4 | 1-Acetyl-2,3-dihydro-7-ethoxyindole | 8% NaOH (aq) | 2,3-Dihydro-7-ethoxyindole | 92% |
| 5 | 2,3-Dihydro-7-ethoxyindole | Hydroxylamine-O-sulfonic acid | 7-Ethoxy-1-methoxyindole* | 62% |
| 6 | 7-Ethoxy-1-methoxyindole | n-BuLi, I₂ | 7-Ethoxy-2-iodo-1-methoxyindole | 73% |
| 7 | 7-Ethoxy-2-iodo-1-methoxyindole | Ph₄Sn, Pd(OAc)₂ | 7-Ethoxy-1-methoxy-2-phenylindole | 51% |
| 8 | 7-Ethoxy-1-methoxy-2-phenylindole | H₂, 10% Pd/C | 7-Ethoxy-2-phenylindole | 86% |
*The reaction to form 1-methoxyindole (B1630564) from indole is part of a general preparation method for 1-hydroxyindoles and their subsequent derivatives. nii.ac.jp
While this example illustrates a pathway to a C2, C7-disubstituted ethoxyindole, other positions can be targeted using various modern synthetic methods. Drawing analogy from the well-developed chemistry of 7-azaindoles, functionalization can be achieved through directed metalation and cross-coupling reactions. rsc.orgsioc-journal.cnresearchgate.net For instance, direct C-H functionalization at the C3 position of indoles with various alcohols can be mediated by systems like Cs₂CO₃/Oxone®, a transition-metal-free method that proceeds via a hydrogen autotransfer mechanism. rsc.org Such strategies could potentially be adapted for the this compound scaffold to introduce a wide range of substituents.
Synthesis of Fused Ring Systems Containing this compound Moiety
Creating fused ring systems involves building additional rings onto the indole core, leading to more complex and rigid polycyclic structures. researchgate.netnih.gov These structures are of significant interest in medicinal chemistry and materials science. While specific examples starting from this compound are not prevalent in the literature, general methodologies for creating indole-fused heterocycles can be applied.
One common strategy involves the intramolecular cyclization of appropriately substituted indole precursors. For example, indole-fused seven-membered rings like oxepines and azepines have been synthesized in a one-pot reaction of a 2-(1H-indol-2-yl)phenol or aniline with a dichloro-N-heterocycle in the presence of an iron catalyst. nih.gov Another approach is the carbonylative double cyclization of 2-alkynylanilines to produce furo[3,4-b]indol-1-ones, catalyzed by palladium iodide. beilstein-journals.org
The synthesis of chromeno[4,3-b]indol-6(11H)-one derivatives, which fuse a coumarin (B35378) and an indole ring, is often achieved through a one-pot procedure starting from substituted anilines and coumarins via Fischer indolization. researchgate.net It is conceivable that 3-ethoxyaniline (B147397) could be used as a starting material in such a sequence to ultimately generate a 7-ethoxy-substituted chromeno[4,3-b]indol-6(11H)-one. The general approach highlights the potential for using substituted building blocks to construct complex fused systems.
Multi-component Reactions for Complex this compound Structures
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product in a single step, incorporating most or all of the atoms from the starting materials. dergipark.org.trresearchgate.netorganic-chemistry.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. dergipark.org.trresearchgate.net
The indole scaffold is a common participant in MCRs, typically acting as a nucleophile at the C3 position. dergipark.org.tropenmedicinalchemistryjournal.com Well-known MCRs like the Biginelli, Ugi, Passerini, and Mannich reactions can be adapted to include indole derivatives. organic-chemistry.org For example, a three-component reaction between an indole, an aldehyde, and an active methylene (B1212753) compound can lead to a variety of complex heterocyclic structures. openmedicinalchemistryjournal.com
Although no specific MCRs starting with this compound are prominently documented, its derivatives are viable candidates for such reactions. For instance, a this compound-3-carbaldehyde could be synthesized and used as the aldehyde component in an MCR. In a reported reaction, 1H-indole-3-carbaldehyde reacts with aniline derivatives and malononitrile (B47326) in the presence of a base catalyst to form complex indole derivatives. dergipark.org.tr Similarly, this compound could serve as the indole component in reactions with aldehydes and other nucleophiles to construct diverse and complex molecular architectures. openmedicinalchemistryjournal.com Recently, a modular assembly of indole-fused seven-membered heterocycles was developed using an MCR of an indole, formaldehyde, and an amino hydrochloride, demonstrating the power of this approach for building new scaffolds. nih.govrsc.org
Spectroscopic Characterization and Advanced Analytical Techniques in 7 Ethoxyindole Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools in the study of 7-ethoxyindole, offering a non-destructive means to probe its molecular architecture. ajchem-a.commdpi.comuminho.ptrsc.orgnih.gov These methods are based on the interaction of electromagnetic radiation with the molecule, which results in quantifiable signals that are characteristic of its specific structure.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds like this compound. ajchem-a.comlibretexts.org By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum displays distinct signals for each unique proton, with their chemical shifts (δ) indicating their electronic environment. The ethoxy group protons typically appear as a triplet and a quartet due to spin-spin coupling, while the protons on the indole (B1671886) ring resonate at characteristic downfield shifts.
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (NH) | ~8.1 | br s | - |
| H-2 | ~7.2 | t | ~3.0 |
| H-3 | ~6.5 | t | ~3.0 |
| H-4 | ~7.6 | d | ~8.0 |
| H-5 | ~6.8 | t | ~8.0 |
| H-6 | ~6.7 | d | ~8.0 |
| OCH₂CH₃ | ~4.1 | q | ~7.0 |
| OCH₂CH₃ | ~1.4 | t | ~7.0 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ajchem-a.comlibretexts.orglibretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen. libretexts.orglibretexts.org
Interactive Data Table: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 | ~123 |
| C-3 | ~102 |
| C-3a | ~129 |
| C-4 | ~121 |
| C-5 | ~110 |
| C-6 | ~114 |
| C-7 | ~148 |
| C-7a | ~128 |
| OCH₂CH₃ | ~64 |
| OCH₂CH₃ | ~15 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. princeton.eduua.essdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.eduemerypharma.com For instance, in this compound, COSY would show correlations between the adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. princeton.edusdsu.edu It is invaluable for assigning carbon signals based on the known assignments of their attached protons.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ajchem-a.comarkat-usa.org
Fourier Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining an IR spectrum. ajchem-a.com4tu.nlspecac.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (indole) | ~3400 | A sharp to moderately broad band indicating the N-H bond. researchgate.net |
| C-H Stretch (aromatic) | ~3100-3000 | Sharp bands characteristic of C-H bonds on the indole ring. researchgate.net |
| C-H Stretch (aliphatic) | ~2980-2850 | Bands corresponding to the C-H bonds of the ethoxy group. |
| C=C Stretch (aromatic) | ~1600-1450 | Strong absorptions from the carbon-carbon double bonds within the indole ring. researchgate.net |
| C-O Stretch (aryl ether) | ~1250-1200 | A strong band indicating the C-O bond of the ethoxy group attached to the aromatic ring. |
Based on the provided search results, it is not possible to generate a detailed article on the spectroscopic characterization of this compound that meets the specified requirements for thorough, scientifically accurate content and data tables for each subsection.
Extensive searches for analytical data specific to the compound "this compound" (CAS 56549-30-9) did not yield detailed research findings or spectroscopic data for the requested analytical techniques. The search results either list the compound as a commercially available product without providing analytical data or mention it within a broad class of compounds in patents without detailing its specific characterization.
Therefore, the creation of content for the following sections and subsections, including the mandatory data tables and detailed research findings, cannot be completed.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
To fulfill the request accurately, specific scientific literature detailing the analysis of this compound using these methods would be required. Such information is not present in the provided search results.
Chromatographic Separation Techniques
Chromatography is fundamental for isolating this compound from reaction mixtures, impurities, or complex samples. The choice of technique depends on the analyte's properties and the analytical goals, such as purity assessment or quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile indole derivatives. In the context of related structures like 7-ethyltryptophol, HPLC is crucial for monitoring reaction progress during syntheses, such as the formation of etodolac (B1671708) methyl ester. researchgate.netsrce.hr A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
For instance, a method developed for the simultaneous determination of 7-ethyltryptophol and its product, etodolac methyl ester, utilized a C18 column with a mobile phase composed of acetonitrile (B52724) and water. researchgate.netsrce.hr UV detection is commonly employed, with the wavelength selected based on the UV absorbance spectra of the compounds of interest; a wavelength of 225 nm was found to be optimal for this related synthesis. researchgate.netsrce.hr The precision and reliability of HPLC make it suitable for quantitative analysis, with linearity demonstrated over a wide concentration range. nih.gov The development of such methods is essential for ensuring the controlled and reproducible production of pharmaceutical intermediates. srce.hr
Table 1: Example HPLC Conditions for Analysis of a Structurally Related Indole Derivative (7-Ethyltryptophol) This table illustrates typical parameters that could be adapted for this compound analysis, based on methods for similar compounds.
| Parameter | Value | Source |
| Stationary Phase | Waters Symmetry Shield™ RP18 (250 mm x 4.6 mm; 5 μm) | researchgate.netsrce.hr |
| Mobile Phase | Acetonitrile / Ultra-pure water (55:45 v/v) | researchgate.netsrce.hr |
| Detection | UV Absorbance | researchgate.netsrce.hr |
| Wavelength | 225 nm | researchgate.netsrce.hr |
| Flow Rate | 1.0 mL/min | ejgm.co.uk |
| Injection Volume | 20 µL | ejgm.co.uk |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. phenomenex.com This technique employs columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi). phenomenex.com The key advantages include faster analysis times, greater separation efficiency, and improved peak shapes, which are particularly beneficial for analyzing complex mixtures or for high-throughput screening. phenomenex.compensoft.net
While specific UHPLC methods for this compound are not detailed in the provided research, the technique is highly applicable for its analysis. A generic approach to UHPLC method development might start with a C18 column (e.g., 50x2.1 mm, 1.9 µm) and a gradient elution using acetonitrile and a buffered aqueous phase. hplc.eu The enhanced resolution of UHPLC is invaluable for separating this compound from closely related impurities. rsc.org
Table 2: Comparison of HPLC and UHPLC Characteristics
| Feature | HPLC | UHPLC | Source |
| Particle Size | 3–5 µm | < 2 µm | phenomenex.com |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | phenomenex.com |
| Resolution | Standard | High | phenomenex.com |
| Analysis Time | Longer | Faster | phenomenex.comrsc.org |
| Solvent Consumption | Higher | Lower | phenomenex.com |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. ajpaonline.comskpharmteco.com In GC, a sample is vaporized and transported through a column by an inert carrier gas, such as helium, nitrogen, or hydrogen. phenomenex.comshimadzu.com Separation occurs based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase coated on the column. shimadzu.com
The applicability of GC for this compound would depend on its volatility and thermal stability. If suitable, GC could be used for purity assessments and the detection of residual solvents. skpharmteco.com The instrumentation consists of a sample injector, a column housed in a temperature-programmable oven, and a detector. shimadzu.com Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and the Thermal Conductivity Detector (TCD). labtron.com
Table 3: Essential Components of a Gas Chromatography System
| Component | Function | Common Types/Examples | Source |
| Carrier Gas | Transports the sample through the column (mobile phase). | Helium, Hydrogen, Nitrogen | phenomenex.comshimadzu.com |
| Injector | Vaporizes the sample and introduces it into the column. | Split/Splitless, On-Column | phenomenex.comshimadzu.com |
| Column | Separates the components of the sample mixture. | Capillary (fused silica), Packed | shimadzu.com |
| Oven | Controls the column temperature to optimize separation. | Temperature-programmable | labtron.com |
| Detector | Senses the analytes as they elute from the column. | Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD) | labtron.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.dewikipedia.org By exposing a single crystal to a beam of X-rays, a unique diffraction pattern of spots, or reflections, is produced. wikipedia.org The analysis of the positions and intensities of these reflections allows for the calculation of electron density within the crystal, revealing the precise positions of atoms, bond lengths, and bond angles. uol.dewikipedia.org
This technique is indispensable for confirming the molecular structure of novel compounds like this compound, provided a suitable single crystal can be grown. The resulting crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. While specific crystallographic data for this compound is not available in the searched results, the analysis of other complex indole derivatives demonstrates the power of this technique to confirm structural assignments. mdpi.com
Table 4: Information Obtained from Single-Crystal X-ray Diffraction
| Data Point | Description | Source |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. | mdpi.com |
| Space Group | Describes the symmetry elements present in the crystal structure. | mdpi.com |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | uol.de |
| Bond Lengths & Angles | Calculated from atomic coordinates, defining molecular geometry. | uol.de |
| Molecular Packing | How molecules are arranged relative to each other in the crystal lattice. | mdpi.com |
Hyphenated Techniques and Integrated Analytical Approaches
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a synergistic approach to chemical analysis, providing more information than either technique alone. nih.govresearchgate.net The most common examples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com
LC-MS is particularly powerful for the analysis of compounds like this compound. nih.gov It combines the superior separation capabilities of HPLC or UHPLC with the identification power of mass spectrometry, which provides information on the molecular weight and fragmentation pattern of the analyte. mdpi.com This allows for the confident identification of compounds in complex mixtures, even at trace levels. nih.gov Similarly, GC-MS is the gold standard for identifying volatile and semi-volatile compounds. ajpaonline.com These integrated approaches are essential for impurity profiling, metabolite identification, and structural confirmation in modern analytical workflows. nih.gov
Biological Activities and Pharmacological Research of 7 Ethoxyindole Derivatives
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Indole (B1671886) derivatives have been extensively studied for their potential to combat various microbial infections.
A variety of indole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. innovareacademics.in For instance, certain indole-thiadiazole and indole-triazole derivatives have shown significant efficacy. Specifically, compounds 2c (an indole-thiadiazole) and 3c (an indole-triazole) were highly effective against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. mdpi.com While not surpassing the potency of ciprofloxacin (B1669076) against E. coli, many of these derivatives were more active than ampicillin. mdpi.com Another study highlighted indole-based chalcones, with one derivative showing good activity against Staphylococcus aureus and Klebsiella pneumoniae with zones of inhibition of 16 mm and 25 mm, respectively, at a concentration of 10 µg/mL. mdpi.com
The mechanisms underlying the antibacterial action of indole derivatives are varied. Some derivatives are believed to function by inhibiting essential enzymes in bacteria. For example, in silico molecular docking studies have suggested that certain fused indole derivatives may inhibit Glucosamine-6-phosphate synthase (G6P), an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov Additionally, some indole derivatives have been shown to disrupt biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.comuniba.it For example, 7-hydroxyindole (B18039) has been observed to inhibit biofilm formation in extensively drug-resistant Acinetobacter baumannii and reduce the expression of quorum sensing genes. mdpi.com
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterium | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| Indole-thiadiazole (2c) | Bacillus subtilis | MIC | 3.125 µg/mL | mdpi.com |
| Indole-triazole (3c) | Bacillus subtilis | MIC | 3.125 µg/mL | mdpi.com |
| Indole-based chalcone | Staphylococcus aureus | Zone of Inhibition | 16 mm | mdpi.com |
| Indole-based chalcone | Klebsiella pneumoniae | Zone of Inhibition | 25 mm | mdpi.com |
| Fused indole (Compound 7) | E. coli | Zone of Inhibition | - | nih.gov |
Indole derivatives have also emerged as a promising class of antifungal agents. Several studies have reported their efficacy against a range of fungal pathogens, including Candida albicans and Aspergillus niger. nih.govnih.gov For example, one study found that a fused indole derivative (compound 7) exhibited antifungal activity equivalent to the standard drug Griseofulvin against both A. niger and C. albicans. nih.gov In another study, novel Mannich bases of indole were synthesized and evaluated for their antifungal activity against C. albicans, with some compounds showing maximum activity comparable to the standard drug Ketoconazole. nih.gov
Furthermore, indole derivatives containing a 1,2,4-triazole (B32235) moiety have demonstrated significant antifungal properties. mdpi.com One such derivative, compound 3d, was identified as a lead compound with notable activity against C. albicans and C. krusei, with MIC values of 6.25 µg/mL for both strains, which was more effective than the standard drug fluconazole (B54011) against C. krusei. mdpi.com The azole group, common in many clinical antifungal drugs, is known to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. It is plausible that these indole-azole hybrids share a similar mechanism of action.
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative | Fungus | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| Fused indole (Compound 7) | Aspergillus niger, C. albicans | Zone of Inhibition | Equivalent to Griseofulvin | nih.gov |
| Indole-triazole (3d) | Candida albicans | MIC | 6.25 µg/mL | mdpi.com |
| Indole-triazole (3d) | Candida krusei | MIC | 6.25 µg/mL | mdpi.com |
| 5-hydroxy indole analog | Aspergillus niger | Zone of Inhibition | 28 mm | innovareacademics.in |
The investigation of indole derivatives has extended to their potential use against protozoan parasites. While specific studies on 7-ethoxyindole are limited in this area, the broader class of indole-containing compounds has shown promise. For instance, neocryptolepine, an indoloquinoline alkaloid, and its derivatives have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Some of these derivatives exhibited antitrypanosomal activity in the micromolar range. mdpi.com Though not indole derivatives, benzimidazole-based compounds, which share some structural similarities, have also been synthesized and have shown antiprotozoal activity. sioc-journal.cn This suggests that the indole scaffold could be a valuable starting point for the development of new antiprotozoal drugs.
Antifungal Efficacy and Mechanisms
Anticancer and Antitumor Properties
The indole nucleus is a key structural feature in several established anticancer drugs, and as such, synthetic indole derivatives are of great interest in oncology research. innovareacademics.inmdpi.com
One of the key mechanisms by which some indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for cancer therapy. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death). nih.govuniba.it
Several 6- and 7-heterocyclyl-1H-indole derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov For example, one such derivative, compound 1k, demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 0.58 ± 0.06 µM. nih.govmdpi.com Another study on fused indole derivatives identified a compound that inhibited tubulin polymerization with an IC₅₀ of 0.15 ± 0.07 µM. nih.gov Similarly, a new pyranoindole derivative was found to induce cell death in HeLa cells by inhibiting tubulin polymerization. innovareacademics.inuniba.it These findings highlight the potential of the indole scaffold in designing new tubulin-targeting anticancer agents.
Table 3: Tubulin Polymerization Inhibition by Selected Indole Derivatives
| Compound/Derivative | Measurement | Value (IC₅₀) | Reference |
|---|---|---|---|
| 7-heterocyclyl-1H-indole (1k) | Tubulin Polymerization Inhibition | 0.58 ± 0.06 µM | nih.govmdpi.com |
| Fused indole derivative (Compound 21) | Tubulin Polymerization Inhibition | 0.15 ± 0.07 µM | nih.gov |
| Indole-based TMP analogue (35a) | Tubulin Polymerization Inhibition | 1.34 ± 0.3 µM | nih.gov |
A significant body of research has demonstrated the antiproliferative activity of this compound derivatives and other related indole compounds against a wide range of human cancer cell lines.
For instance, a series of new 6- and 7-heterocyclyl-1H-indole derivatives showed potent growth inhibition of MCF-7 breast cancer cells, with one compound exhibiting an IC₅₀ value of 4.5 ± 1 nM. nih.govmdpi.com Another compound from this series was a potent inhibitor of HepG2 liver cancer cells with an IC₅₀ of 20 nM. nih.gov
Indole-based trimethoxyphenyl (TMP) analogues have also been synthesized and evaluated. One such compound displayed promising inhibitory effects against A549 (lung), HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer cells, with IC₅₀ values of 0.51, 0.65, 0.71, and 0.99 µM, respectively. nih.gov Furthermore, a novel pyranoindole derivative exhibited good antitumor activity against the HeLa cell line with an IC₅₀ of 7.20 µM. uniba.it A series of quinoline-indole derivatives were also explored, with one compound showing potent inhibitory activity against MGC-803 (gastric), HCT-116 (colon), and Kyse450 (esophageal) cells with IC₅₀ values of 0.58, 0.68, and 0.59 µmol/L, respectively. sioc-journal.cn
Table 4: Antiproliferative Activity of Selected Indole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Value (IC₅₀) | Reference |
|---|---|---|---|---|
| 7-heterocyclyl-1H-indole (1k) | MCF-7 (Breast) | Antiproliferative Activity | 4.5 ± 1 nM | nih.govmdpi.com |
| 6-heterocyclyl-1H-indole (13) | HepG2 (Liver) | Antiproliferative Activity | 20 nM | nih.gov |
| Indole-based TMP analogue (35a) | A549 (Lung) | Antiproliferative Activity | 0.51 ± 0.11 µM | nih.gov |
| Indole-based TMP analogue (35a) | HeLa (Cervical) | Antiproliferative Activity | 0.65 ± 0.08 µM | nih.gov |
| Indole-based TMP analogue (35a) | MCF-7 (Breast) | Antiproliferative Activity | 0.71 ± 0.23 µM | nih.gov |
| Indole-based TMP analogue (35a) | HCT-116 (Colon) | Antiproliferative Activity | 0.99 ± 0.20 µM | nih.gov |
| Pyranoindole derivative (7) | HeLa (Cervical) | Antiproliferative Activity | 7.20 µM | uniba.it |
| Quinoline-indole derivative (9b) | HCT-116 (Colon) | Antiproliferative Activity | 0.68 µmol/L | sioc-journal.cn |
Induction of Apoptosis and Cell Cycle Arrest
Several studies have highlighted the ability of this compound derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for cancer therapy.
Naturally occurring indole derivatives, such as Indole-3-carbinol, are known for their potent antiproliferative activity, including the induction of apoptosis and cell cycle arrest in various human tumors. nih.gov A novel indole scaffold-based isothiocyanate, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), has demonstrated high cytotoxicity against neuroblastoma cell lines with IC50 values ranging from 1.0–2.0 μM. nih.gov In the NCI 60 cell screen, NB7M was shown to reduce the growth of several central nervous system cancer cell lines. nih.gov Further investigation revealed that NB7M induces apoptosis and causes cell cycle arrest, contributing to its anticancer effects. nih.gov
Another study focused on indole-aryl amide derivatives, where compound 5, in particular, showed noteworthy selectivity towards HT29, a malignant colonic cell line. nih.gov This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in these cells. nih.gov Similarly, purified brominated indole derivatives from the marine gastropod Dicathais orbita, such as 6-bromoisatin (B21408), have been shown to induce apoptosis and arrest cells in the G2/M phase of the cell cycle in colorectal cancer cell lines. mdpi.com The fraction containing 6-bromoisatin induced 77.6% apoptosis and arrested 25.7% of HT29 cells in the G2/M phase. mdpi.com
Arylthioindole (ATI) derivatives have also been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. csic.es The most potent of these, compound 16, induced an accumulation of HeLa cells in the G2/M phase of the cell cycle. csic.es
Table 1: Induction of Apoptosis and Cell Cycle Arrest by this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Biological Effect | Reference |
|---|---|---|---|
| 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) | Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) | Highly cytotoxic (IC50 1.0–2.0 μM), induces apoptosis and cell cycle arrest. | nih.gov |
| Indole-aryl amide (compound 5) | Colon (HT29) | Selective cytotoxicity, G1 phase cell cycle arrest, apoptosis induction. | nih.gov |
| 6-bromoisatin | Colorectal (HT29, Caco-2) | Induces apoptosis (77.6% in HT29), G2/M phase cell cycle arrest (25.7% in HT29). | mdpi.com |
| Arylthioindole (compound 16) | HeLa | G2/M phase cell cycle arrest. | csic.es |
Modulation of Key Cancer Pathways (e.g., p53 pathway, kinase inhibitors)
The anticancer effects of this compound derivatives are often linked to their ability to modulate key signaling pathways involved in cancer development and progression.
Kinases are crucial drug targets in oncology, and indole derivatives have been identified as effective inhibitors of multiple kinases, including PI3K, CDK, and SRC. nih.gov For instance, novel indole derivatives structurally similar to osimertinib (B560133) have been designed and synthesized as dual inhibitors of EGFR and SRC kinases. vietnamjournal.ru One such compound, compound 16, demonstrated strong cytotoxicity against lung and prostate cancer cells and was found to induce apoptosis by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2 levels. vietnamjournal.ru
Furthermore, 7-azaindole (B17877) derivatives have been investigated as protein kinase inhibitors. nih.gov Certain derivatives were found to inhibit cyclin-dependent kinase 9 (CDK9/CyclinT) and/or Haspin kinase, both of which are considered valuable targets in oncology. nih.gov Specifically, compounds 8g and 8h acted as dual inhibitors of both CDK9/CyclinT and Haspin. nih.gov The azaindole framework is increasingly recognized for its potential in designing potent and selective kinase inhibitors. mdpi.com
Table 2: Modulation of Key Cancer Pathways by this compound Derivatives
| Compound/Derivative | Target Pathway/Kinase | Biological Effect | Reference |
|---|---|---|---|
| Osimertinib-like indole derivative (compound 16) | EGFR/SRC Kinase | Dual inhibitory activity, induces apoptosis in prostate cancer cells. | vietnamjournal.ru |
| 7-azaindole derivatives (8g, 8h) | CDK9/CyclinT and Haspin Kinase | Dual inhibition of both kinases. | nih.gov |
| Indolyl-hydrazone (compound 5) | EGFR, PI3K, CDK2 | Inhibition of kinase activity, induction of apoptosis in breast cancer cells. | mdpi.com |
Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory properties. nih.govjptcp.com Research has shown that these compounds can modulate inflammatory responses through various mechanisms.
A synthetic analog of arvelexin, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA), has been shown to inhibit the release of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in macrophages. nih.gov The anti-inflammatory effects of 7-HMIA are associated with the suppression of nuclear factor-kappa B (NF-κB) activation. nih.govnih.gov Animal studies further confirmed that 7-HMIA can suppress carrageenan-induced paw edema. nih.gov
Other studies have explored the anti-inflammatory potential of various indole derivatives, with some compounds showing potent activity comparable to standard drugs like indomethacin. nih.govderpharmachemica.com For example, indole derivatives of ursolic acid have been shown to reduce the production of pro-inflammatory cytokines and mediators like iNOS and COX-2. chemrxiv.org
Cyclooxygenase Inhibition
A key mechanism underlying the anti-inflammatory activity of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govamegroups.cn
While some indole derivatives exhibit anti-inflammatory effects without directly inhibiting COX-2 expression or activity, instead targeting downstream enzymes like microsomal prostaglandin E synthase (mPGES-1), others have been specifically designed as COX-2 inhibitors. nih.govnih.gov For instance, certain synthesized indole derivatives have shown significant COX-2 inhibitory activity, with some compounds demonstrating high selectivity for COX-2 over COX-1. nih.govmdpi.com
Table 3: Anti-inflammatory and Cyclooxygenase Inhibition Activity of this compound Derivatives
| Compound/Derivative | Mechanism of Action | Biological Effect | Reference |
|---|---|---|---|
| 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) | Suppression of NF-κB activation, inhibition of mPGES-1 mRNA stability. | Reduces pro-inflammatory mediators (PGE2, NO, TNF-α, IL-6), suppresses paw edema. | nih.gov |
| Indole-aryl Schiff bases (S3, S7, S14) | Cyclooxygenase inhibition. | Potent anti-inflammatory activity. | nih.gov |
| Indole derivatives of ursolic acid (compounds 3 and 6) | Reduction of iNOS and COX-2 protein expression. | Reduces pro-inflammatory cytokines and mediators. | chemrxiv.org |
Antiviral Activity
The indole scaffold is a promising chemotype for the development of broad-spectrum antiviral agents. frontiersin.orgnih.gov Derivatives of 7-aza-indole, in particular, have been the focus of research for their antiviral properties against a range of viruses.
A systematic exploration of 3-alkynyl-5-aryl-7-aza-indoles has yielded several analogues with potent antiviral activity against respiratory syncytial virus (RSV), SARS-CoV-2, and Venezuelan equine encephalitis virus (VEEV). frontiersin.org One compound, 9c, emerged with a favorable profile, showing good activity against all three viruses with no significant cytotoxicity. frontiersin.org The antiviral mechanism of these compounds may be partially attributed to the inhibition of AAK1, a cellular kinase. frontiersin.org
Other indole derivatives have also been investigated for their antiviral potential. For example, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole completely inhibited the replication of SARS-CoV-2 in vitro. actanaturae.ru Furthermore, camphene (B42988) derivatives incorporating a pyrrolidine (B122466) cycle have demonstrated broad antiviral activities against influenza virus and Ebola virus. mdpi.com
Table 4: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Target Virus(es) | Biological Effect | Reference |
|---|---|---|---|
| 3-alkynyl-5-aryl-7-aza-indole (compound 9c) | RSV-A, SARS-CoV-2, VEEV | Good antiviral activity with no significant cytotoxicity. | frontiersin.org |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | Complete inhibition of viral replication in vitro. | actanaturae.ru |
| Camphene derivative with pyrrolidine (compound 2a) | Influenza A, Ebola virus | Good inhibitory activity with low toxicity. | mdpi.com |
Antidiabetic Activity
Indole derivatives have emerged as a class of compounds with potential for the treatment of diabetes. sysrevpharm.orginnovareacademics.inijmspr.in Their antidiabetic effects are often attributed to the inhibition of key digestive enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. mdpi.combanglajol.info
A study on hybrid indole-oxadiazole linked thiazolidinone derivatives identified several compounds with excellent inhibitory activity against both α-amylase and α-glucosidase, surpassing the standard drug acarbose. mdpi.com For instance, a fluoro-substituted analog, compound 15, showed a strong inhibition profile against both enzymes. mdpi.com
Another study on indoline (B122111) derivatives found that compounds with a tosylamino phenyl group or a sulfonyl with a dichloro group substitution exhibited potent α-amylase inhibition activity, comparable to acarbose. banglajol.info
Table 5: Antidiabetic Activity of this compound Derivatives
| Compound/Derivative | Target Enzyme(s) | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Indole-oxadiazole-thiazolidinone (compound 7) | α-amylase, α-glucosidase | 5.60 ± 0.20 µM (α-amylase), 6.60 ± 0.10 µM (α-glucosidase) | mdpi.com |
| Indole-oxadiazole-thiazolidinone (compound 9) | α-amylase, α-glucosidase | Not specified, but excellent inhibition | mdpi.com |
| Indole-oxadiazole-thiazolidinone (compound 15) | α-amylase, α-glucosidase | Not specified, but stronger inhibition than acarbose | mdpi.com |
| Indoline derivative (compound 4a) | α-amylase | 52.1 µg/mL | banglajol.info |
| Indoline derivative (compound 4b) | α-amylase | 57.7 µg/mL | banglajol.info |
Antihypertensive and Cardioprotective Effects
Certain derivatives of the broader indole and related heterocyclic families have been investigated for their potential in managing hypertension and providing cardioprotective benefits. researchgate.netyoutube.comslideshare.netmsdmanuals.com
One notable example is 7-O-ethylfangchinoline (TJN-220), a benzylisoquinoline alkaloid, which has demonstrated a progressive and long-lasting antihypertensive effect in various rat models of hypertension. nih.gov Oral administration of TJN-220 led to a significant fall in mean blood pressure for up to 72 hours without affecting the heart rate. nih.gov In spontaneously hypertensive rats, it reduced both systolic and diastolic blood pressure. nih.gov The long-lasting action of TJN-220 suggests its potential as a beneficial antihypertensive drug. nih.gov
The cardioprotective effects of certain flavonoid derivatives, which can be structurally related to some indole compounds, have also been documented. nih.govnih.gov These effects are often associated with their antioxidant and anti-inflammatory properties, as well as their ability to modulate various signaling pathways involved in cardiac injury. nih.govnih.gov
Table 6: Antihypertensive Effects of a Related Derivative
| Compound | Animal Model | Effect | Reference |
|---|---|---|---|
| 7-O-ethylfangchinoline (TJN-220) | Spontaneously hypertensive rats, DOCA-salt hypertensive rats, renal hypertensive rats | Progressive and long-lasting fall in mean blood pressure. | nih.gov |
Neurological and Central Nervous System Activities
Indole derivatives, including those with an ethoxy group, are recognized for their diverse pharmacological properties, which include effects on the central nervous system such as anticonvulsant and antidepressant activities. innovareacademics.inbenthamscience.com
Derivatives of indole are known to interact with dopamine (B1211576) receptors. researchgate.net The binding of ligands to dopamine receptors is a key mechanism for many neurologically active drugs. mdpi.com The D2 receptor, in particular, is a target for antipsychotic medications. aging-us.com The interaction often involves the indole moiety penetrating deep into the receptor cavity. researchgate.net
Some indole derivatives act as dopamine receptor agonists, meaning they activate the receptor. aging-us.com For instance, the atypical dopamine receptor agonist SKF 83959 has been shown to enhance neuronal network activity in the hippocampus and prefrontal cortex. nih.gov The affinity of ligands for different dopamine receptor subtypes (D1, D2, D3, D4, D5) can vary significantly. mdpi.commdpi.com For example, 7-OH-DPAT shows a high affinity for the D3 receptor. mdpi.com
The structural features of these ligands, such as a protonatable nitrogen atom and aromatic rings, are crucial for their interaction with the receptor. researchgate.netmdpi.com Specifically, an interaction with an aspartate residue (Asp3.32) in transmembrane domain 3 is important for ligand recognition. mdpi.com
Interactive Data Table: Dopamine Receptor Ligand Activity of Select Compounds
| Compound/Derivative Class | Receptor Subtype | Activity | Reference |
| D2AAK1 and derivatives | D2 | Antipsychotic activity in animal models | researchgate.netmdpi.com |
| 7-OH-DPAT | D3 | High affinity (pK_i = 5.85–9.6) | mdpi.com |
| SKF 83959 | Dopamine (atypical agonist) | Enhances neuronal network activity | nih.gov |
| Loxapine | D2, D3, D4 | Antagonist | mdpi.com |
Indole derivatives have been investigated for their potential as anticonvulsant agents. innovareacademics.inbenthamscience.comjetir.org Research has shown that certain synthetic indole derivatives exhibit anticonvulsant activity in various seizure models. nih.gov For example, some newly synthesized quinazoline (B50416) derivatives have demonstrated significant protection against pentylenetetrazol (scPTZ)-induced seizures. mdpi.com
In one study, 5-[2-dimethyl amino ethoxy] Indole 2,3 dione (B5365651) and its semicarbazone derivative showed good antiepileptic activity in the Maximal Electroshock (MES) seizure model in rats, with less neurotoxicity compared to the standard drug phenytoin. nih.gov These compounds were found to restore decreased levels of brain monoamines like noradrenaline, dopamine, and serotonin (B10506), which may contribute to their anticonvulsant effect. nih.gov Other research on succinimide (B58015) derivatives has also identified compounds with potent anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models. nih.gov
Interactive Data Table: Anticonvulsant Activity of Select Indole Derivatives
| Compound/Derivative | Seizure Model | Observed Effect | Reference |
| 5-[2-dimethyl amino ethoxy] Indole 2,3 dione | MES | Good antiepileptic activity, restored monoamine levels | nih.gov |
| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | MES | Good antiepileptic activity, restored monoamine levels | nih.gov |
| Quinazoline derivatives (e.g., compounds 8, 13, 19) | scPTZ | 100% protection against myoclonic seizures | mdpi.com |
| Succinimide derivative (compound 14) | MES, scPTZ, 6 Hz | Robust anticonvulsant activity | nih.gov |
The indole nucleus is a component of various compounds evaluated for antidepressant properties. innovareacademics.inbenthamscience.com Research into 3-{2[1‐acetyl‐5‐ (4‐chlorophenyl) ‐4, 5‐dihydro pyrazol‐3‐yl] hydrazinylidene} ‐1, 3‐dihydro‐ 2H‐indol‐ 2‐one showed antidepressant and antianxiety activities. innovareacademics.in Additionally, certain 4-ethoxy indole derivatives have been investigated for their potential antidepressant effects.
Indole derivatives play a significant role in modulating the serotonin and melatonin (B1676174) pathways. Serotonin itself is a key neurotransmitter, and its precursor in one biosynthetic pathway is tryptophan, an indole derivative. nih.gov Melatonin, a hormone primarily known for regulating circadian rhythms, is synthesized from serotonin. nih.govexplorationpub.com The conversion involves the enzyme arylalkylamine N-acetyltransferase (AANAT), which turns serotonin into N-acetylserotonin, the precursor to melatonin. explorationpub.com
Studies have shown that molecules in the serotonin-melatonin synthesis pathway, such as 5-hydroxytryptophan (B29612) (5-HTP), serotonin, N-acetylserotonin (NAS), and melatonin, can interact with and modulate lipid membranes. nih.gov This suggests that their biological effects may not be solely mediated by binding to transmembrane receptors. nih.gov Furthermore, some indole derivatives have been identified as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A. mdpi.com
Antidepressant Activity
Antioxidant Activity
Indole and its derivatives are recognized for their antioxidant properties. innovareacademics.inrjpn.org The indole scaffold has been used to develop novel antioxidant candidates that can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
The antioxidant activity is influenced by the type and position of substituents on the indole ring. nih.gov For instance, a study on C-3 substituted indole derivatives showed that their cytoprotective potential against oxidative hemolysis could be explained by their specific interaction with the lipid bilayer of red blood cell membranes. nih.gov Some derivatives, like gramine (B1672134) and its modifications, have shown cytoprotective effects comparable to standard antioxidants like BHT and Trolox. nih.gov
The scavenging of hypochlorous acid (HOCl) and peroxynitrite anion (ONOO-) has also been observed with certain tryptophan and tryptamine (B22526) derivatives. nih.gov For example, tryptophan and tryptamine showed significant activity against HOCl, while N-alkylated tryptophan was effective against ONOO-. nih.gov
Interactive Data Table: Antioxidant Activity of Select Indole Derivatives
| Compound/Derivative | Assay/Model | Observed Activity | Reference |
| Tryptophan | HOCl scavenging | IC₅₀ of 3.50 ± 0.4 μM | nih.gov |
| Tryptamine | HOCl scavenging | IC₅₀ of 6.00 ± 0.60 μM | nih.gov |
| N-prenyl tryptophan | HOCl scavenging | IC₅₀ of 4.13 ± 0.17 μM | nih.gov |
| N-alkylated tryptophan | ONOO- scavenging | IC₅₀ of 14.0 ± 6.8 μM | nih.gov |
| Gramine derivative 14 | AAPH-generated oxidative hemolysis | 92% protection (higher than Trolox) | nih.gov |
Other Biological Activities
Beyond their neurological and antioxidant effects, indole derivatives have been reported to possess a wide array of other biological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. innovareacademics.inbenthamscience.comjetir.orgrjpn.org
Anti-HIV Activity
The indole scaffold is a key component in several anti-HIV agents. These derivatives can act on various viral targets, including reverse transcriptase, protease, and integrase. The clinically utilized non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine, features an indole core, highlighting the therapeutic precedent for this class of compounds in HIV treatment.
Research into structure-activity relationships (SAR) for indole-based HIV inhibitors has provided insights into the role of substituents on the benzene (B151609) portion of the indole ring. Molecular modeling studies targeting the HIV-1 envelope glycoprotein (B1211001) gp120, which is crucial for viral entry into host cells, have suggested that the size of the substituent at the 7-position of the indole ring is a critical factor. According to three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, smaller substituents are desirable at the 7-position to prevent steric clashes with key amino acid residues—specifically Ser375, Phe382, and Tyr384—within the binding pocket. This suggests that while the this compound scaffold could be explored, the ethoxy group's bulk may need to be considered in the design of potent gp120 inhibitors.
Antitubercular Activity
The search for new antitubercular agents is critical due to the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). Indole derivatives have been extensively studied for their potential against this pathogen. While direct studies on this compound derivatives are not widely documented, research on structurally related 7-methoxy-indolizine analogues provides significant insight into the potential role of 7-alkoxy substituents.
A series of synthetic 7-methoxy-indolizine derivatives were evaluated for their in vitro activity against both the susceptible H37Rv strain and MDR strains of MTB. The study revealed that compounds with a methoxy (B1213986) group at the 7-position of the indolizine (B1195054) nucleus displayed notable antitubercular activity. For instance, derivatives featuring a meta-methoxybenzoyl group at the 3-position of the 7-methoxy-indolizine core showed activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the H37Rv strain and 16 µg/mL against MDR strains. Another analogue with a p-nitrile benzoyl group exhibited an MIC of 8 µg/mL against H37Rv.
These findings indicate that an alkoxy group at the 7-position is compatible with antitubercular activity. Given the structural and electronic similarity between a methoxy and an ethoxy group, this research supports the investigation of this compound derivatives as potential antitubercular candidates.
| Compound | Substituent at C3 of 7-methoxy-indolizine | MIC vs. H37Rv (μg/mL) | MIC vs. MDR-TB (μg/mL) |
|---|---|---|---|
| 5a | 4-Nitrilebenzoyl | 8 | 32 |
| 5i | 3-Methoxybenzoyl | 8 | 16 |
| 5j | 3-Methoxybenzoyl | 8 | 16 |
Antimalarial Activity
The indole framework is present in many natural and synthetic compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The indoloquinoline alkaloid cryptolepine (B1217406) is a well-known example. Structure-activity relationship studies have demonstrated that substitutions on the indole ring can significantly modulate antimalarial potency.
Specifically, research into cryptolepine analogues has shown that introducing a halogen or a nitro group at the 7-position can lead to a more than five-fold increase in anti-plasmodial activity compared to mono-halogenated counterparts. This highlights the sensitivity of the 7-position to electronic effects. The aforementioned substituents (halogen and nitro groups) are electron-withdrawing. In contrast, the ethoxy group is an electron-donating group. This fundamental difference in electronic properties suggests that this compound derivatives might exhibit different activity profiles compared to the highly potent 7-halo or 7-nitroindole (B1294693) analogues. Further empirical studies are required to determine the precise impact of a 7-ethoxy substituent on antimalarial efficacy.
Antiplatelet Activity
Platelet aggregation is a key process in thrombosis, and antiplatelet agents are vital for the prevention of cardiovascular diseases. While the indole scaffold has been explored for developing antiplatelet agents, specific research on this compound derivatives is not prominent in the available scientific literature.
However, studies on other substituted indole derivatives provide context for the potential of this compound class. Research on N-substituted indole hydrazones has identified compounds with significant inhibitory activity against platelet aggregation induced by arachidonic acid. Similarly, a series of N-arylmethyl substituted indole derivatives were found to be selective inhibitors of arachidonic acid-induced platelet aggregation, with some compounds showing high potency. In these studies, the substitutions were not at the 7-position but rather on the indole nitrogen or on other parts of the molecule. These findings establish that the indole nucleus can serve as a template for effective antiplatelet agents, warranting future investigation into how substitutions on the benzene ring, such as a 7-ethoxy group, might influence this activity.
CFTR Modulator Activity
Cystic Fibrosis is a genetic disorder caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which functions as a chloride and bicarbonate channel. CFTR modulators are drugs that target the defective protein to restore its function. The indole scaffold has been identified as a key structural motif in the development of novel CFTR modulators.
Patents filed by Vertex Pharmaceuticals describe series of indole derivatives designed to modulate CFTR activity. These compounds are intended to treat CFTR-mediated diseases, including cystic fibrosis, by correcting the underlying protein dysfunction. The patent literature discloses various substitutions on the indole ring to optimize the modulator activity. Although specific data tables for this compound derivatives are not detailed in publicly accessible documents, the inclusion of a broad range of substituted indole derivatives in these patents suggests that the 7-position has been explored as a site for modification. The development of successful CFTR modulators like Ivacaftor, Lumacaftor, and Tezacaftor, which have complex chemical structures, underscores the extensive medicinal chemistry efforts in this field, which includes the exploration of diverse heterocyclic systems like substituted indoles.
Medicinal Chemistry and Drug Discovery Applications of 7 Ethoxyindole Derivatives
Structure-Activity Relationship (SAR) Studies for 7-Ethoxyindole Analogs
Structure-Activity Relationship (SAR) analysis is a foundational element of drug discovery that systematically investigates how modifications to a molecule's chemical structure affect its biological activity. parssilico.com The goal is to identify key structural features, known as pharmacophores, that are essential for potency, selectivity, and desired pharmacological effects. For indole (B1671886) derivatives, SAR studies explore how different substituents at various positions on the indole ring and its side chains influence interactions with biological targets like protein kinases. researchgate.netresearchgate.net
While specific, comprehensive SAR studies on this compound are not broadly published, the principles can be extrapolated from research on related indole and 7-azaindole (B17877) analogs. The 7-azaindole scaffold, a bioisostere of indole, is particularly common in kinase inhibitor design. researchgate.netnih.gov Research on 7-azaindole analogs has shown that substitutions at positions 1, 3, and 5 are often crucial for anticancer activity. nih.gov
For the broader class of indole derivatives, SAR exploration has yielded key insights:
Position 1 (N-H): The nitrogen atom of the indole ring can act as a hydrogen bond donor. Substitution at this position can modulate a compound's physical properties and binding interactions. For example, in a series of isoxazole-indole derivatives, N-butyl substitution was compared to unsubstituted analogs, affecting properties like lipophilicity (ClogP). thieme-connect.com
Position 3: This position is frequently modified. In some anticancer agents targeting tubulin, the introduction of a trifluoroacetyl group at C-3 of a 7-acetamido-2-aryl-5-bromoindole scaffold was found to be critical for activity. mdpi.com
Position 5: Substitutions at the 5-position of the benzene (B151609) ring portion of the indole can significantly impact activity. In the design of PIM-1 kinase inhibitors, modifications at this position were a key focus of 3D-QSAR studies. nih.gov
Position 7: The 7-position, where the ethoxy group resides in this compound, is less commonly substituted than other positions but can play a role in fine-tuning activity and selectivity. In a series of quinazoline-based inhibitors, bulky substituents at the analogous C-7 position were found to be favorable for inhibitory activity. mdpi.com The presence of an alkoxy group, such as ethoxy, can influence the molecule's solubility, metabolic stability, and ability to form specific interactions within a protein's binding pocket.
A generalized summary of how substituents affect the activity of indole derivatives is presented below.
| Position on Indole Ring | Type of Substituent | General Impact on Biological Activity | Target Class Example |
| N1 | Alkyl, Aryl | Modulates lipophilicity and steric interactions. thieme-connect.com | Estrogen Receptor thieme-connect.com |
| C2 | Aryl, Heterocycle | Often a key component for establishing interactions with the target. mdpi.com | Tubulin mdpi.com |
| C3 | Acyl, Methylene (B1212753) Linkers | Crucial for potency; can orient other parts of the molecule. mdpi.comjrespharm.com | Tubulin, COX-2 mdpi.comjrespharm.com |
| C5 | Halogens, Methoxy (B1213986) | Can enhance binding affinity and modulate electronic properties. jrespharm.commdpi.com | Kinases, COX-2 jrespharm.commdpi.com |
| C7 | Alkoxy, Acetamido | Fine-tunes potency and selectivity; can influence pharmacokinetics. mdpi.commdpi.com | Tubulin, Kinases mdpi.commdpi.com |
Rational Drug Design and Optimization
Rational drug design is an inventive process that leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. parssilico.comscribd.com This approach contrasts with traditional trial-and-error methods by starting with a hypothesis about how modulating a specific target can achieve a therapeutic effect. scribd.com It is an integrated process involving chemical synthesis, biological evaluation, and toxicological studies. bbau.ac.in For this compound derivatives, this process involves using SAR data to guide the synthesis of new analogs with improved properties such as potency, selectivity, and better pharmacokinetic profiles. parssilico.com
The process of lead optimization is central to rational drug design. parssilico.com Once an initial "hit" compound is identified, medicinal chemists systematically modify its structure to enhance its drug-like qualities. This can involve:
Improving Potency: Modifying functional groups to create stronger or more numerous interactions with the target protein, such as additional hydrogen bonds or hydrophobic contacts.
Enhancing Selectivity: Designing analogs that fit optimally into the target's binding site but poorly into the binding sites of related off-target proteins, thereby reducing potential side effects. nih.gov This can be achieved by exploiting subtle differences in the amino acid composition of the binding sites. nih.gov
Optimizing Pharmacokinetics: Adjusting the molecule's properties (e.g., lipophilicity, polar surface area) to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, replacing a metabolically liable group with a more stable one.
An example of this process can be seen in the development of kinase inhibitors, where the indole scaffold is frequently used. researchgate.net Researchers might start with a lead indole compound and rationally design a series of derivatives to probe the chemical space around the kinase's ATP-binding pocket. ingentaconnect.com The design of novel dual EGFR/SRC kinase inhibitors based on an indole scaffold illustrates this, where new compounds were purposefully designed and synthesized to overcome resistance and adverse reactions associated with existing inhibitors. ingentaconnect.com
Computer-Aided Drug Design (CADD)
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate, visualize, and analyze molecular interactions, thereby accelerating the drug discovery process. curiaglobal.comijarbs.com CADD techniques are broadly classified as either structure-based or ligand-based, depending on whether the 3D structure of the biological target is known. mdpi.comnih.gov These methods are integral to modern medicinal chemistry, from identifying initial hits to optimizing lead compounds. curiaglobal.commdpi.com
Molecular docking is a prominent structure-based CADD technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netdrug-design-workshop.ch The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a macromolecule (e.g., a kinase) in various conformations and scoring the resulting complexes. researchgate.net
For indole derivatives, docking studies are routinely used to understand their binding modes and rationalize their biological activity. nih.govjrespharm.commdpi.com For example, in the design of anticancer agents, docking simulations of indole derivatives into the ATP binding site of EGFR helped to reveal that a nitrogen atom in a linked quinazoline (B50416) scaffold formed a critical hydrogen bond with the amino acid residue Met769. researchgate.net Similarly, docking of a 7-azaindole derivative into the DEAD-box helicase DDX3 showed key interactions with residues Tyr200 and Arg202. nih.gov Such studies provide invaluable insights that guide the rational design of more potent and selective inhibitors. nih.gov
| Compound Class | Target Protein | Predicted Key Interactions | Reference |
| Indole-Thiadiazole | Acetylcholinesterase | Binding to active site residues | mdpi.com |
| 7-Azaindole derivative | DDX3 Helicase | H-bonds with Tyr200, Arg202 | nih.gov |
| Indole derivative | EGFR Kinase | H-bond with Met769 | researchgate.net |
| Piperazine-Indole | COX-2 | H-bond with Arg120 | jrespharm.com |
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org In drug design, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability and the persistence of key interactions in a simulated physiological environment. mdpi.comdovepress.com An MD simulation numerically solves Newton's equations of motion for a system of particles, revealing how the complex behaves over a period ranging from nanoseconds to microseconds. wikipedia.org
MD simulations can be used to:
Validate Docking Poses: Confirm that the binding mode predicted by docking is stable over time.
Refine Binding Poses: Allow for subtle adjustments in the ligand and protein structure to find a more energetically favorable conformation.
Study Conformational Changes: Observe how the binding of a ligand might induce conformational changes in the protein, which can be critical for its function or for allosteric modulation. dovepress.com
Estimate Binding Free Energy: More advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of a compound's potency.
For instance, MD simulations were used to study the stability of M. tuberculosis DNA gyrase in complex with indole derivative inhibitors, suggesting that hydrogen bond interactions with Asp79 were crucial for high-affinity binding. nih.gov These simulations help researchers understand not just if a molecule binds, but how and for how long, providing a deeper understanding to guide optimization. mdpi.comcardiff.ac.uk
Virtual screening (VS) is a CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This in silico approach can be either ligand-based or structure-based.
Ligand-based VS searches for molecules that are structurally or pharmacophorically similar to a known active ligand. nih.gov
Structure-based VS involves docking millions of compounds into the target's binding site and ranking them based on their predicted binding scores. researchgate.net
VS allows researchers to prioritize a smaller, more manageable number of compounds for expensive and time-consuming experimental testing. ijarbs.com For example, a ligand-based virtual screening campaign using a known indole derivative as a template successfully identified new scaffolds that inhibit M. tuberculosis DNA gyrase. nih.govnih.gov Similarly, structure-based virtual screening against the dopamine (B1211576) D2 receptor identified ten new ligands from a library of 6.5 million compounds, demonstrating the power of this technique to find novel active molecules. researchgate.net In the context of this compound, a virtual screening approach could be used to search a database for all molecules containing this specific scaffold or to screen a large library for compounds predicted to bind to a target of interest, such as a specific protein kinase.
De novo design is a CADD strategy for creating entirely new molecules with desired properties, often from scratch or by combining smaller chemical fragments. frontiersin.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build novel chemical entities directly within the constraints of the target's binding site (structure-based) or based on a pharmacophore model derived from known active molecules (ligand-based). frontiersin.orgarxiv.org
This approach is particularly useful when existing chemical scaffolds have limitations or when exploring novel chemical space is desired. frontiersin.org The process often involves:
Identifying a target's binding site or a key pharmacophore.
Using an algorithm to either place atoms or molecular fragments one by one ("growing") or to connect pre-existing fragments ("linking").
Evaluating the designed molecules for properties like binding affinity, synthetic feasibility, and drug-likeness.
Recent advances have used computational procedures to design proteins that can bind specific small molecules with high affinity and specificity, a testament to the power of de novo design. nih.gov While specific examples for this compound are not prominent, the principles could be applied to generate novel indole-based scaffolds tailored to a specific biological target. arxiv.org
Virtual Screening Approaches
Fragment-Based Drug Discovery (FBDD) using this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. wikipedia.orgopenaccessjournals.com These initial hits are then optimized and grown into more potent, drug-like molecules. openaccessjournals.comnih.gov The this compound core, with its defined vector for chemical elaboration, represents an attractive scaffold for FBDD campaigns.
The core principle of FBDD involves identifying fragments that bind efficiently to the target, providing a solid foundation for building more complex and potent drug candidates. frontiersin.org This approach offers several advantages over traditional high-throughput screening (HTS), including higher hit rates and a more efficient exploration of chemical space. nih.gov However, a key challenge in FBDD is the detection of the weak binding affinities of the initial fragments, which often requires sensitive biophysical techniques. frontiersin.org
The this compound scaffold can be utilized as a starting fragment or as a template for designing fragment libraries. Its indole ring system can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonding and π-stacking. The ethoxy group at the 7-position provides a handle for synthetic modification, allowing for the systematic growth of the fragment to improve its binding affinity and selectivity.
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry used to optimize lead compounds. nih.gov Bioisosterism involves substituting a functional group or a part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, or pharmacokinetic profile. researchgate.net Scaffold hopping takes this concept further by replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. biosolveit.deuniroma1.it
The this compound scaffold can serve as a template for both of these approaches. For instance, the ethoxy group could be replaced with other alkoxy groups, halogens, or small heterocyclic rings to probe the structure-activity relationship (SAR) and fine-tune the compound's properties. This type of modification falls under the category of classical bioisosteric replacement.
Scaffold hopping, on the other hand, would involve replacing the entire this compound core with a different heterocyclic system that can present the key pharmacophoric features in a similar spatial arrangement. Computational tools are often employed to identify potential scaffold replacements that maintain the desired biological activity while offering advantages such as improved synthetic accessibility or novel intellectual property. biosolveit.de
Prodrug Design and Metabolism Studies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. cbspd.com This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, or chemical instability. nih.govjiwaji.edu
The this compound scaffold can be incorporated into prodrug design in several ways. For example, if a this compound derivative with potent biological activity suffers from poor absorption, a labile functional group could be attached to the indole nitrogen or another position on the molecule. This promoiety would be designed to be cleaved by enzymes in the body, releasing the active this compound derivative at the desired site of action. cbspd.com Esters are commonly used as promoieties to mask polar groups and enhance lipophilicity, thereby improving membrane permeability. mdpi.com
Metabolism studies are crucial in the development of any new drug candidate, including those based on the this compound scaffold. Understanding how the compound is metabolized in the body helps in predicting its pharmacokinetic profile and identifying potential active or toxic metabolites. For instance, the ethoxy group of this compound could be a site of metabolic O-dealkylation, which would need to be investigated.
Targeting Specific Receptors and Enzymes
The versatility of the this compound scaffold has been demonstrated by its use in the development of ligands targeting a variety of specific receptors and enzymes implicated in different diseases.
The dopamine D2 receptor is a key target for antipsychotic drugs used in the treatment of schizophrenia and other neurological disorders. mdpi.com Several studies have explored the synthesis of indole derivatives as D2 receptor ligands. nih.gov For example, a compound designed as a modification of a multi-target lead structure, synthesized from 5-ethoxyindole (B77456) and 1-benzyl-4-piperidone, showed affinity for the human dopamine D2 receptor with a Ki of 151 nM. researcher.life This highlights the potential of alkoxy-substituted indoles in the design of new D2 receptor ligands. Structural studies, including X-ray crystallography and molecular docking, have been used to understand the binding modes of these ligands and guide further optimization. researcher.life
Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division. patsnap.com Inhibitors of tubulin polymerization are a well-established class of anticancer agents. amegroups.org The indole scaffold is a privileged structure in the design of tubulin inhibitors, with many natural and synthetic indole-containing compounds showing potent activity. nih.gov
Research has shown that 6- and 7-heterocyclyl-1H-indole derivatives can be potent inhibitors of tubulin polymerization. nih.gov For instance, certain 3-arylthio- and 3-aroyl-1H-indole derivatives bearing a heterocyclic ring at the 7-position of the indole nucleus have demonstrated significant inhibition of tubulin assembly and cancer cell growth. nih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. researchgate.net
Table 1: Examples of Indole-based Tubulin Inhibitors and their Activities
| Compound | Target | Activity | Reference |
| 6- and 7-heterocyclyl-1H-indoles | Tubulin Polymerization | Potent inhibition | nih.gov |
| Compound 13 (a 7-heterocyclyl-1H-indole derivative) | Tubulin Polymerization, Cancer Cell Growth | Low nanomolar IC50 against various cancer cell lines | nih.gov |
| Compound 1k (a 7-heterocyclyl-1H-indole derivative) | Tubulin Polymerization | IC50 = 0.58 µM | nih.gov |
| Fused Indole Derivatives | Tubulin Polymerization | IC50 values in the nanomolar range | nih.gov |
Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. scielo.br There are two main isoforms, COX-1 and COX-2. revistanefrologia.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs with potentially fewer side effects. nih.govccjm.org
Indole derivatives have been investigated as potential COX inhibitors. For example, a series of synthesized indole derivatives showed significant anti-inflammatory activity, with some compounds exhibiting selective inhibition of COX-2 expression. nih.gov Docking studies have been used to understand how these indole-based compounds bind to the active site of the COX-2 enzyme. nih.gov The development of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective NSAIDs. scielo.br
Glycoprotein (B1211001) Receptors
Glycoprotein receptors are a diverse family of transmembrane proteins that play crucial roles in cell-cell recognition, signaling, and adhesion. They are characterized by the presence of carbohydrate chains (glycans) attached to the protein backbone. These receptors are involved in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. For instance, certain glycoprotein receptors on the surface of immune cells mediate inflammatory responses, while others on cancer cells are implicated in metastasis.
The indole nucleus is a known pharmacophore for interacting with various protein targets, including those with complex binding sites like glycoprotein receptors. While specific studies focusing exclusively on this compound derivatives targeting glycoprotein receptors are not extensively documented in publicly available literature, the broader class of indole derivatives has been explored. The functionalization of the indole ring, as seen in this compound, provides a chemical handle to systematically modify the structure to achieve desired interactions. The design of ligands for glycoprotein receptors often involves mimicking the structure of natural carbohydrate ligands or targeting allosteric sites. The this compound scaffold could serve as a rigid core from which functional groups designed to interact with specific pockets on a glycoprotein receptor can be appended.
GABA Receptor Allosteric Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). medchemexpress.com It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. wikipedia.org Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgnih.gov
Heterocyclic compounds, including various indole derivatives, have been investigated as GABA-A receptor modulators. nih.gov The structural diversity of these compounds allows for fine-tuning of their interaction with the various subunits (e.g., α, β, γ) that comprise the GABA-A receptor complex, potentially leading to subtype-selective modulators with improved side-effect profiles. medchemexpress.com For example, studies have shown that certain flavonoids and other phenolic compounds can act as allosteric modulators of GABA-A receptors. mdpi.com While direct research on this compound as a GABA-A PAM is limited, its structural features align with those of other known heterocyclic modulators. The indole core can participate in key binding interactions, and the 7-ethoxy group can be used to optimize properties like brain penetration and receptor affinity.
| Compound Class | Receptor Target | Modulatory Effect | Reference |
| Benzodiazepines | GABA-A Receptor | Positive Allosteric Modulator | wikipedia.org |
| Barbiturates | GABA-A Receptor | Positive Allosteric Modulator | nih.gov |
| Neurosteroids | GABA-A Receptor | Positive Allosteric Modulator | wikipedia.org |
| Flavonoids | GABA-A Receptor | Positive Allosteric Modulator | mdpi.com |
Pantothenate Synthetase (PS) Inhibitors
Pantothenate synthetase (PS), encoded by the panC gene, is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5) in microorganisms like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. frontiersin.orgnih.gov This pathway is absent in humans, who obtain vitamin B5 from their diet, making PS an attractive and selective target for the development of new anti-tuberculosis agents. nih.govscienggj.org The enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate, a key precursor for the synthesis of Coenzyme A and Acyl Carrier Protein. scienggj.org
The discovery of inhibitors for Mtb PS has been an active area of research. High-throughput screening and structure-based design have led to the identification of several classes of inhibitors. nih.gov While direct reports on this compound derivatives as PS inhibitors are scarce, various heterocyclic scaffolds have been successfully explored. For instance, derivatives of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide have been identified as potent inhibitors of Mtb PS. nih.gov The general strategy involves identifying compounds that can occupy the binding sites of the natural substrates or the pantoyl adenylate intermediate. The indole scaffold, present in this compound, could serve as a core structure for designing novel PS inhibitors, with the ethoxy group and other positions on the ring being modified to optimize binding within the enzyme's active site.
| Inhibitor Series | Target Enzyme | IC₅₀ Values | Reference |
| 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamides | Mtb Pantothenate Synthetase | Low µM range | nih.gov |
| Thiazolidine derivatives | Mtb Pantothenate Synthetase | 1.12 µM (most potent) | frontiersin.org |
| Nafronyl oxalate | Mtb Pantothenate Synthetase | Ki of 12 µM | nih.gov |
Tyrosine Phosphatase B (MPtpB) Inhibitors
Mycobacterium tuberculosis secretes virulence factors into the host macrophage to subvert the immune response and ensure its survival. nih.gov One such essential virulence factor is the Mycobacterium protein tyrosine phosphatase B (MPtpB). nih.govmdpi.com MPtpB dephosphorylates key host signaling proteins, such as ERK1/2, thereby disrupting downstream signaling cascades that are crucial for the host's anti-mycobacterial response. nih.govnih.gov Inhibition of MPtpB is therefore considered a promising anti-virulence strategy for developing new tuberculosis therapeutics. mdpi.comunimi.it
| Inhibitor Class | Target Enzyme | Cellular Effect | Reference |
| 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives | MPtpB | Inhibit Mtb growth in macrophages | nih.gov |
| Piperazinyl-thiophenyl-ethyl-oxalamide derivatives | MPtpB | Block MPtpB-mediated ERK1/2 inactivation | nih.gov |
| Bidentate benzofuran (B130515) salicylic (B10762653) acid derivatives (e.g., I-A09) | MPtpB | IC₅₀ of 1.26 µM; reverses altered host immune responses | nih.gov |
| γ-lactone derivatives | MPtpB | Promising inhibitory activity on recombinant MptpB | unimi.it |
Multi-target Drug Design Based on this compound
The traditional "one-drug, one-target" paradigm has been challenged by the complexity of multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. arxiv.orgplos.org This has led to the rise of the multi-target drug design approach, which aims to develop a single chemical entity that can modulate multiple biological targets simultaneously. frontiersin.orgdovepress.com This strategy can offer advantages such as enhanced efficacy, a lower propensity for the development of drug resistance, and potentially a better side-effect profile compared to combination therapies. arxiv.orgdovepress.com
The this compound scaffold is well-suited for a multi-target design approach. As discussed in the preceding sections, the parent indole ring is a versatile heterocycle found in inhibitors of diverse targets like bacterial enzymes (MPtpB, PS) and human CNS receptors (GABA-A). By strategically functionalizing the this compound core, it is conceivable to design a single molecule capable of hitting multiple targets.
For example, in the context of tuberculosis, a multi-target inhibitor could be designed to inhibit both MPtpB and another essential Mtb enzyme like pantothenate synthetase. This would involve creating a hybrid molecule that incorporates the key pharmacophoric features required for binding to both enzymes. The this compound core could serve as the central scaffold, with one part of the molecule decorated with functionalities to bind to the active site of MPtpB, while another part is elaborated to fit into the active site of PS. Such a dual-target agent could potentially be more effective and less prone to resistance than a single-target drug. This rational design process leverages computational modeling and a deep understanding of the structure-activity relationships for each target to create an integrated chemical entity with a desired polypharmacological profile. frontiersin.org
Theoretical and Computational Chemistry Studies on 7 Ethoxyindole
Molecular Mechanics (MM) and Force Field Development
Molecular Mechanics (MM), also known as the force field method, is a computational technique that applies classical mechanics to model molecular systems. wustl.eduyoutube.com Unlike quantum mechanics, MM ignores electronic motions and calculates the potential energy of a system as a function of its nuclear positions only. wustl.edu This simplification makes MM calculations significantly faster than QM methods, enabling the simulation of very large systems containing thousands or even millions of atoms, such as proteins and polymers. nih.govyoutube.com
The core of MM is the force field , which is a set of potential energy functions and associated parameters used to describe the energy of a molecule. wikipedia.org The total potential energy is typically a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov
Force fields are developed by parameterizing these energy functions to reproduce experimental data (like geometries and vibrational frequencies) and/or high-level QM calculations. wikipedia.org A key attribute of a force field is its transferability, which allows parameters developed for a small set of molecules to be applied to a much wider range of similar systems. wustl.edu Well-known force fields include AMBER, CHARMM, OPLS, and MMFF. pitt.edunih.gov The development of a specific, publicly documented force field for 7-ethoxyindole is not found in the search results.
Table 2: Typical Components of a Molecular Mechanics Force Field
| Term | Description | Typical Functional Form |
| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic Potential (e.g., k(r - r₀)²) nih.gov |
| Angle Bending | Energy required to bend an angle from its equilibrium value. | Harmonic Potential (e.g., k(θ - θ₀)²) nih.gov |
| Torsional (Dihedral) Angle | Energy associated with rotation around a bond, describing steric barriers. | Periodic Function (e.g., Sum of cosine terms) wikipedia.org |
| Van der Waals Interactions | Short-range repulsive and long-range attractive forces between non-bonded atoms. | Lennard-Jones Potential wustl.edu |
| Electrostatic Interactions | Coulombic interactions between atoms based on partial atomic charges. | Coulomb's Law wustl.edu |
| Cross-Terms | Terms coupling different motions, such as bond stretching and angle bending (e.g., stretch-bend). | Included in more advanced force fields (e.g., MM4) for higher accuracy. nih.gov |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. smu.edunumberanalytics.com By calculating the potential energy surface (PES) of a reacting system, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. jocpr.com
Methods like Density Functional Theory (DFT) are frequently employed to map out reaction pathways. mdpi.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactants and products on the potential energy surface. smu.edu
A computational study on the atmospheric oxidation of the parent indole (B1671886) molecule provides a clear example of this approach. copernicus.org Using DFT calculations (M06-2X functional), the study investigated reactions with hydroxyl (•OH) and chlorine (•Cl) radicals. The findings revealed distinct mechanisms:
For the •OH + indole reaction: The dominant pathway is the addition of the •OH radical to the indole ring. copernicus.org
For the •Cl + indole reaction: Both radical addition and hydrogen abstraction pathways are feasible. copernicus.org
H-abstraction: For both radicals, abstraction of the hydrogen atom from the -NH- group was found to be the most favorable H-abstraction pathway, with activation energies at least 2.0 kcal/mol lower than for abstraction from any C-H group. copernicus.org
These computational results helped explain experimental observations and provided a detailed molecular-level understanding of indole's atmospheric chemistry, demonstrating how computation can clarify complex reaction mechanisms. copernicus.org
Table 3: Computationally Determined Reaction Pathways for Indole Oxidation copernicus.org
| Reactant Pair | Dominant Pathway | Key Finding |
| Indole + •OH | Radical Addition | Addition of the hydroxyl radical to the indole ring is the main reaction channel. |
| Indole + •Cl | Radical Addition & H-Abstraction | Both pathways are energetically feasible. |
| H-Abstraction | From -NH- group | The activation energy for H-abstraction from the nitrogen atom is significantly lower than from carbon atoms. |
Prediction of Molecular Properties and Reactivity
A primary goal of computational chemistry is the prediction of molecular properties and chemical reactivity, which can guide experimental work in areas like drug design and materials science. jocpr.comcmu.edunumberanalytics.com Quantum mechanical calculations can accurately predict a wide range of characteristics that determine a molecule's behavior. jocpr.com
Reactivity, in particular, can be rationalized and predicted using several computational concepts:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. researchgate.net
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrostatic interactions and chemical reactions. researchgate.net
Activation Energies: By calculating the energy barrier for a proposed reaction, computational methods can predict whether a reaction is likely to occur under given conditions. jocpr.com
While specific predictions for this compound are not available in the search results, a computational study of similar 5-substituted indole derivatives used FMO analysis to determine that the indole ring and a double bond in an attached tetrahydropyridine (B1245486) moiety were the most reactive parts of the molecules. researchgate.net This demonstrates how such methods can pinpoint reactive sites within a complex structure.
Table 4: Molecular Properties and Reactivity Descriptors Predicted by Computational Methods
| Property/Descriptor | Computational Method | Application |
| Thermodynamic Stability | QM (DFT, Ab initio) | Calculation of Gibbs free energy and enthalpy of formation. jocpr.com |
| Acidity/Basicity (pKa) | QM with Solvation Models | Predicting protonation states in solution. numberanalytics.com |
| Spectroscopic Properties | QM (TD-DFT) | Simulating UV-Vis, IR, and NMR spectra. jocpr.commontana.edu |
| Sites of Reactivity | QM (FMO, ESP analysis) | Identifying locations for electrophilic and nucleophilic attack. researchgate.net |
| Reaction Rates | QM (Transition State Theory) | Calculating activation energies to estimate reaction kinetics. jocpr.com |
| Conformational Profile | QM or MM | Determining the ensemble of low-energy conformers. binarystarchem.ca |
Conformational Analysis
Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. iupac.orglumenlearning.com These analyses are crucial for understanding a molecule's stability, reactivity, and biological interactions, as these properties are often dependent on its three-dimensional shape. lumenlearning.com For this compound, conformational analysis would primarily focus on the rotation around the single bonds of the ethoxy group.
The key dihedral angles that determine the conformation of the this compound molecule are the C(6)-C(7)-O-C(ethyl) and C(7)-O-C(ethyl)-C(methyl) angles. A systematic scan of these dihedral angles, typically in 10- or 15-degree increments, would be performed using quantum mechanical or molecular mechanics methods to map the potential energy surface of the molecule. This process identifies the low-energy conformers (local minima) and the transition states (saddle points) that separate them.
Hypothetical Conformational Energy Profile of this compound:
A computational study would yield data on the relative energies of different conformers. The results would likely show that planar conformers, where the ethoxy group lies in the plane of the indole ring, are energetically favored due to extended conjugation, while conformations where the ethyl group is perpendicular to the ring would be higher in energy due to steric hindrance.
Below is a hypothetical data table representing the kind of results a conformational analysis of this compound might produce. The energies are relative to the most stable conformer.
| Conformer | C(6)-C(7)-O-C(ethyl) Dihedral Angle (°) | C(7)-O-C(ethyl)-C(methyl) Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0 | 180 | 0.00 |
| 2 | 0 | 60 | 1.52 |
| 3 | 90 | 180 | 4.85 |
| 4 | 90 | 60 | 5.90 |
| 5 | 180 | 180 | 0.15 |
Cheminformatics and Data Mining in this compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data, enabling the discovery of new patterns and relationships. wikipedia.orgnih.gov Data mining in this context involves extracting valuable knowledge from large chemical databases. jabonline.innih.gov For a molecule like this compound, these techniques would be instrumental in predicting its properties and understanding its chemical space in relation to other known compounds.
A typical cheminformatics workflow for this compound would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated from the 2D and 3D structures of this compound. These descriptors quantify various aspects of the molecule, such as its topology, geometry, and electronic properties.
Database Searching: Public and proprietary databases like PubChem, ChEMBL, and SciFinder would be mined for indole derivatives with known biological activities or physicochemical properties. google.comcecam.org
Similarity and Diversity Analysis: By comparing the descriptors of this compound to those of other molecules in a database, its similarity to compounds with known properties can be quantified. This helps in hypothesizing potential biological targets or physicochemical characteristics. wikipedia.org
Hypothetical Physicochemical and ADMET Property Predictions for this compound:
Data mining and cheminformatics tools are often used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The table below presents hypothetical predictions for this compound based on such an analysis.
| Property | Predicted Value | Method |
| Molecular Weight | 161.20 | - |
| LogP (octanol-water partition coefficient) | 2.35 | ALOGPS |
| Water Solubility | -2.8 log(mol/L) | ESOL |
| Human Intestinal Absorption | >90% | Rule-based |
| Blood-Brain Barrier Permeation | Yes | SVM Model |
| Cytochrome P450 2D6 Inhibition | Probable Inhibitor | Similarity Search |
Application of Artificial Intelligence and Machine Learning in Computational Chemistry
In the context of this compound, AI and ML could be used in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a dataset of indole derivatives with measured biological activity (e.g., receptor binding affinity) were available, a QSAR model could be trained to predict the activity of this compound. blogspot.com
Property Prediction: ML models, such as graph neural networks or random forests, can be trained on large chemical databases to predict fundamental properties like solubility, boiling point, and toxicity directly from the molecular structure.
Accelerating Quantum Mechanical Calculations: ML potentials can learn the potential energy surface of a molecule from a smaller number of high-accuracy quantum calculations, allowing for much faster molecular dynamics simulations. ewuu.nl
Hypothetical Machine Learning Model Performance for Predicting Indole Derivative Bioactivity:
The following table illustrates the kind of performance metrics one might expect from different machine learning models trained to predict the biological activity of a series of indole derivatives, which could include this compound.
| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |
| Random Forest | 0.85 | 0.45 | 0.32 |
| Gradient Boosting | 0.88 | 0.41 | 0.29 |
| Support Vector Machine | 0.79 | 0.52 | 0.38 |
| Graph Convolutional Neural Network | 0.91 | 0.35 | 0.25 |
Materials Science Applications of 7 Ethoxyindole and Indole Derivatives
Potential in Advanced Materials Development
Indole (B1671886) derivatives are at the forefront of research for creating advanced materials with novel functionalities. researchgate.netmdpi.comresearchgate.net Their inherent properties make them suitable for a range of applications in this growing field. numberanalytics.com
Indole-based compounds are integral to the development of functional organic materials. chim.it Their utility stems from their versatile structure, which can be modified to influence absorption properties, making them valuable in the construction of organic photoactuators. chim.it For instance, the synthesis of poly(N-arylene diindolylmethane)s (PMDINs) through a catalyst-free C-N coupling reaction has yielded high molecular weight polymers with strong solid-state fluorescence, highlighting their potential as blue-light emitters. researchgate.net
Furthermore, indole and indazole derivatives containing salicylaldimine have been investigated as fluorescent materials that exhibit aggregation-induced emission (AIE), a phenomenon with applications in optoelectronics and biophysics. rsc.orgresearchgate.net These materials can act as smart fluorescence sensors for detecting metal ions. rsc.org
The electroactive nature of indole derivatives makes them promising candidates for electronic materials. researchgate.netmdpi.com They possess favorable luminescent and hole-transporting properties, which are crucial for the fabrication of efficient organic light-emitting diodes (OLEDs). ktu.edu Research has focused on synthesizing cross-linkable indole derivatives to enhance the stability and efficiency of OLEDs produced via wet technologies. ktu.edu
Polyindole, a polymer derived from indole, exhibits unique electrophysical and photoluminescent properties, making it suitable for applications in organic electronics. researchgate.net Thieno[2,3-b]indole derivatives have been synthesized and shown to possess good absorption in the visible spectrum and effective hole transport properties, demonstrating their potential in organic solar cells. acs.org
Table 1: Performance of Indole-Based OLEDs
| Indole Derivative Emitter/Host | Dopant/Emitter | Turn-on Voltage (V) | Maximum Brightness (cd/m²) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| 2-phenylindole derivatives (Host) | Tris[2-phenylpyridinato-C2,N]iridium(III) | 3.1 - 3.7 | 5700 - 11900 | Not Reported |
| Naphthyl-substituted indolylbenzo[b]carbazole (Emitter) | None (Non-doped) | 3.4 - 3.6 | 17700 | 3.4 |
Data sourced from experimental studies on indole-based OLEDs. ktu.edu
Indole derivatives are being explored for their use in smart materials and devices, which can respond to external stimuli. researchgate.netmdpi.com For example, indole hydrazone derivatives have been designed as colorimetric "naked eye" sensors for the detection of specific ions like fluoride. acs.org Additionally, certain indole derivatives can be incorporated into materials that act as sensors or biomarkers. google.com The development of multi-stimuli-responsive fluorescent smart materials from indole derivatives showcases their adaptability. rsc.org
Electronic Materials
Indole Derivatives in Polymer Science
The incorporation of indole moieties into polymer chains has led to the development of new functional polymers with unique properties. researchgate.netrsc.org Polyindoles and their composites are of particular interest due to their thermal stability and electrochemical activity. researchgate.net
The synthesis of polyindole can be achieved through both chemical and electrochemical polymerization methods. rsc.org The resulting polymers have shown applications in various fields, including as fluorescent sensors for acids. researchgate.net For example, indole-based poly(ether sulfone)s have been developed as high-performance polymers. researchgate.net The reaction of copolymers like poly(maleic anhydride-co-styrene) with indole results in polymers with high glass transition temperatures and increased rigidity due to the bulky indole side groups. ajchem-a.com
Applications in Nanoscience and Nanomaterials
The integration of indole derivatives into nanotechnology has opened up new avenues for creating advanced nanomaterials. researchgate.netresearchgate.net Indole-based compounds have been used in the synthesis of nanoparticles with specific functionalities. nih.gov For instance, Fe3O4 magnetic nanoparticles have been utilized as a catalyst for the synthesis of various indole derivatives. nanochemres.org
Furthermore, the green synthesis of iron-based nanoparticles using pomegranate leaf extracts has demonstrated the potential for these materials in environmental applications, such as the removal of indole, a persistent organic pollutant, from wastewater. mdpi.com The nanoparticles, capped and stabilized by biomolecules from the plant extract, showed rapid and efficient removal of indole. mdpi.com
Polyindole-based nanocomposites, created by incorporating nanofillers like silver, graphene, or various metal oxides, exhibit enhanced properties, particularly as antimicrobial agents. rsc.org These nanocomposites leverage the synergistic effects between the polymer matrix and the embedded nanoparticles. rsc.org
Biomedical Materials Research
Indole derivatives are extensively researched for their potential in biomedical materials due to their wide range of biological activities. researchgate.netresearchgate.netrsc.org They are a key component in the development of new therapeutic agents and biocompatible materials. nih.govbohrium.com
Indole-containing polymers have been developed for biomedical applications. For example, indole-grafted poly(vinyl alcohol) has been shown to possess nonionic and nontoxic antimicrobial properties, with potential uses in various biomedical applications due to its excellent biocompatibility. rsc.org
In the realm of drug delivery, nanoparticles formulated with indole derivatives are being explored. nih.gov For example, poly D, L-lactide-co-glycolide (PLGA) encapsulated indole nanoparticles have been synthesized and shown to have cytotoxic potential against lung cancer cells, demonstrating a sustained release profile. japsonline.com Gold nanoparticles capped with indole derivatives have also been synthesized and exhibit effective bactericidal properties, even against multidrug-resistant bacteria, making them promising candidates for wound healing applications. acs.org
Future Research Directions and Perspectives for 7 Ethoxyindole
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While classical indole (B1671886) syntheses like the Fischer and Gassman methods exist, they can have limitations, such as the availability of starting materials or ineffectiveness for specific substitutions. luc.edu Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 7-ethoxyindole and its derivatives.
Key areas for development include:
Palladium-Catalyzed Reactions: Methods such as palladium-catalyzed carbonylation could be adapted to introduce functional groups at various positions on the this compound scaffold. Research into novel ligands and reaction conditions could improve yields and expand the scope of these transformations.
Intramolecular Cyclizations: Strategies involving the cyclization of appropriately substituted anilines, potentially via intramolecular Heck reactions, offer a powerful approach. luc.edu The development of methods that start from readily available and cheaper precursors is a significant goal.
Green Chemistry Approaches: A major future direction is the incorporation of green chemistry principles. This includes the use of environmentally benign solvents (like water or ethanol), catalysts that can be recycled, and processes that minimize waste and energy consumption. rsc.org For instance, exploring microwave-assisted or flow-chemistry-based syntheses could dramatically improve the efficiency and environmental footprint of this compound production.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, versatility for derivatization. | Development of more active and stable catalysts; optimization for the 7-substituted indole core. |
| Intramolecular Heck Cyclization | Access from simple aniline (B41778) precursors. | Overcoming challenges associated with generating 7-substituted indoles. luc.edu |
| Green Promoter-Based Synthesis | Reduced environmental impact, lower cost, improved safety. | Use of promoters like aqueous KOH or other sustainable reagents. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of reaction parameters for the specific synthesis of this compound. |
Exploration of New Biological Activities and Therapeutic Applications
The indole scaffold is present in a vast number of biologically active molecules. ijpbs.com Derivatives have shown activities ranging from anticancer to antimicrobial. ijpbs.commdpi.com A critical future direction for this compound is the systematic exploration of its biological activity profile to uncover potential therapeutic applications.
Future investigations should include:
Broad-Spectrum Screening: Testing this compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify any significant inhibitory activity. Arylthioindoles, for example, have been identified as potent inhibitors of tubulin polymerization. csic.es
Enzyme Inhibition Assays: Screening against key enzyme families implicated in disease, such as kinases, proteases, and metabolic enzymes. The structural similarity to known inhibitors could guide the selection of initial targets.
Phenotypic Screening: Utilizing high-content screening in cellular models of disease to identify novel, unpredicted therapeutic effects.
| Potential Therapeutic Area | Rationale / Target Class | Example from Indole Derivatives |
| Oncology | Tubulin Polymerization, Kinase Inhibition | Arylthioindoles inhibit tubulin polymerization. csic.es |
| Infectious Diseases | Glucosamine-6-Phosphate Synthase, DNA Alkylation | Indole derivatives show significant antimicrobial activity. ijpbs.commdpi.com |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO) Inhibition | The indole core is a well-known pharmacophore for CNS targets. |
Advanced Drug Delivery Systems Incorporating this compound
Should this compound demonstrate promising therapeutic activity, its clinical utility could be significantly enhanced through advanced drug delivery systems. scirp.org Future research would focus on formulating the compound to improve its solubility, stability, bioavailability, and targeting. uu.nl
Potential systems to be explored include:
Nanoparticulate Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) could protect it from premature degradation and facilitate targeted delivery to specific tissues, such as tumors. scirp.org
Smart Hydrogels: For topical or localized delivery, incorporating this compound into stimuli-responsive hydrogels could enable controlled release in response to environmental cues like pH or temperature at the disease site. nih.gov
Prodrug Approaches: Designing prodrugs of this compound that are cleaved by specific enzymes overexpressed at the target site (e.g., in tumors) could enhance selectivity and reduce systemic exposure. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. ijpbs.com This integrated approach can accelerate the development of this compound-based therapeutics by providing insights that guide experimental work.
Future directions in this area involve:
Molecular Docking: Using the structure of this compound to perform virtual screening against libraries of biological targets to predict potential binding interactions and prioritize experimental testing. gardp.org
Molecular Dynamics (MD) Simulations: Simulating the behavior of a this compound-protein complex over time to assess the stability of the interaction and understand the dynamic nature of the binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is available for a series of this compound analogs, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Investigation into Structure-Based Drug Discovery for Specific Biological Targets
Structure-based drug design (SBDD) is a powerful paradigm for optimizing lead compounds into clinical candidates. mdpi.com If a specific biological target for this compound is identified, SBDD will be a crucial next step.
The SBDD process would involve:
Target-Ligand Structure Determination: Obtaining a high-resolution 3D structure of the biological target in complex with this compound, likely using techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.comnih.gov
Binding Site Analysis: The co-crystal structure would reveal the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target's binding pocket. mdpi.com
Rational Optimization: Using this structural information, medicinal chemists can design modifications to the this compound scaffold to enhance binding affinity and selectivity, leading to more potent and specific drug candidates. saromics.com
Potential in Personalized Medicine and Precision Therapeutics
Personalized medicine aims to tailor treatment to the individual characteristics of each patient. nih.govresearchgate.net As our understanding of the molecular basis of disease grows, therapeutics are increasingly developed for specific patient populations defined by genetic or molecular biomarkers.
Future perspectives for this compound in this context include:
Biomarker-Guided Therapy: If this compound is found to be effective against a target that is mutated or overexpressed in a subset of patients (e.g., a specific cancer type), its use could be guided by diagnostic tests for that biomarker. researchgate.net
Pharmacogenomic Studies: Investigating how genetic variations in a patient's metabolic enzymes or drug targets influence their response to this compound. This could help predict efficacy and tailor treatment for maximal benefit.
Companion Diagnostics: The development of a this compound-based drug could proceed in parallel with the development of a companion diagnostic test to identify the patient population most likely to respond.
Exploration of this compound in Emerging Areas of Chemical Science (e.g., optoelectronics, sensors)
Beyond medicine, the unique electronic properties of the indole ring suggest potential applications in materials science. appleacademicpress.com The electron-donating nature of the ethoxy group can modulate the photophysical properties of the indole system, opening up avenues for new research.
Emerging areas for exploration include:
Optoelectronic Materials: Indole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. Future research could assess the suitability of this compound and its polymers as components in flexible optoelectronic devices. rsc.org
Chemical Sensors: The indole nucleus can exhibit fluorescence that is sensitive to its local environment. This property could be exploited to develop this compound-based fluorescent sensors for the detection of specific metal ions, anions, or biologically relevant molecules.
Catalysis: The development of novel catalysts is a key area of chemical science. rsc.org The electron-rich nature of the this compound ring could make it a useful ligand for metal catalysts in various organic transformations. rsc.org
| Emerging Area | Potential Application | Underlying Property |
| Optoelectronics | Organic semiconductors, components in OLEDs. | Tunable electronic and photophysical properties. |
| Chemical Sensing | Fluorescent probes for analytes. | Environment-sensitive fluorescence of the indole core. |
| Catalysis | Ligand for metal-catalyzed reactions. | Electron-rich aromatic system. |
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 7-Ethoxyindole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). Employ HPLC or GC-MS to monitor reaction progress and purity . Reference established protocols for indole derivatives (e.g., ethoxylation via nucleophilic substitution) and validate via comparative spectral analysis (1H/13C NMR, IR) . Document iterative adjustments to reaction parameters to enhance yield and minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substitution patterns and ethoxy group positioning.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
Cross-reference data with computational predictions (e.g., DFT calculations) to validate assignments .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled stressors (light, humidity, temperature). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include control samples spiked with antioxidants or stabilizers to identify mitigation strategies .
Q. What protocols are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer : Design dose-response assays (e.g., IC50 determination) using cell lines relevant to the target pathway (e.g., cancer, neurological models). Include positive/negative controls and triplicate measurements to account for variability. Validate results with orthogonal assays (e.g., Western blotting for protein targets) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biochemical reactions?
- Methodological Answer : Employ isotopic labeling (e.g., 2H/13C) to track reaction pathways. Use stopped-flow spectroscopy or time-resolved MS to capture intermediates. Pair experimental data with computational simulations (e.g., molecular docking, MD simulations) to propose transition states or binding modes .
Q. What computational strategies are suitable for predicting this compound’s reactivity and interactions with biological targets?
- Methodological Answer : Apply QSAR models to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. Use molecular dynamics (MD) to simulate ligand-receptor binding kinetics. Validate predictions with experimental mutagenesis or crystallographic data .
Q. How should researchers address contradictions in reported data on this compound’s physicochemical or biological properties?
- Methodological Answer : Perform systematic contradiction analysis:
- Step 1 : Compare experimental conditions (e.g., solvent polarity, temperature) across studies.
- Step 2 : Replicate conflicting experiments with standardized protocols.
- Step 3 : Apply principal component analysis (PCA) to identify variables most influencing discrepancies .
Q. What methodologies are critical for identifying and characterizing degradation products of this compound?
- Methodological Answer : Use LC-MS/MS with fragmentation patterns to propose degradation pathways. Isolate metabolites via preparative chromatography and confirm structures via 2D NMR (e.g., COSY, NOESY). Cross-reference with toxicity databases to assess safety implications .
Data Presentation and Reproducibility
-
Incorporate Tables :
Parameter Optimal Range Analytical Method Reference Synthetic Yield 60-85% HPLC Thermal Stability Stable ≤40°C TGA/DSC LogP 2.1 ± 0.3 Shake-flask/HPLC -
Ensure Reproducibility : Document all protocols in supplemental materials, including raw data (e.g., NMR spectra, chromatograms) and statistical codes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
